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  • Product: 2-(3-Fluorophenyl)pyrimidine-5-carbonitrile
  • CAS: 960198-61-2

Core Science & Biosynthesis

Foundational

2-(3-Fluorophenyl)pyrimidine-5-carbonitrile CAS number 960198-61-2

The following technical guide provides an in-depth analysis of 2-(3-Fluorophenyl)pyrimidine-5-carbonitrile (CAS 960198-61-2) . This document is structured for researchers and drug development professionals, focusing on i...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 2-(3-Fluorophenyl)pyrimidine-5-carbonitrile (CAS 960198-61-2) . This document is structured for researchers and drug development professionals, focusing on its utility as a high-value pharmacophore in kinase inhibitor design and fragment-based drug discovery (FBDD).

CAS Registry Number: 960198-61-2 Molecular Formula: C₁₁H₆FN₃ Molecular Weight: 199.18 g/mol

Executive Summary

In the landscape of modern medicinal chemistry, 2-(3-Fluorophenyl)pyrimidine-5-carbonitrile represents a "privileged scaffold." It combines a pi-deficient nitrogen heterocycle (pyrimidine) with a metabolically robust lipophilic tail (3-fluorophenyl) and a versatile synthetic handle (nitrile).

This compound is primarily utilized as:

  • A Fragment-Based Lead: Its low molecular weight (<200 Da) and high ligand efficiency make it an ideal starting point for Fragment-Based Drug Discovery (FBDD), particularly for targeting ATP-binding pockets in kinases (e.g., EGFR, JAK, VEGFR).

  • A Metabolic Shield: The strategic placement of the fluorine atom at the meta-position of the phenyl ring blocks metabolic oxidation (P450-mediated hydroxylation), significantly enhancing the half-life of derived clinical candidates.

  • A Synthetic Intermediate: The nitrile group serves as a precursor for amidines, tetrazoles, or amines, allowing for rapid library expansion.

Chemical Profile & Pharmacophore Analysis[1]

Structural Logic

The compound is a biaryl system constructed around a central pyrimidine core. Its efficacy as a drug building block stems from three distinct electronic zones:

  • Zone A (The Warhead/Handle): The C-5 nitrile group is electron-withdrawing, lowering the pKa of the pyrimidine ring and serving as a weak hydrogen bond acceptor. In covalent inhibitor design, this can be converted to an electrophilic acrylamide or used directly to interact with cysteine residues in the hinge region of kinases.

  • Zone B (The Core): The pyrimidine ring acts as a scaffold that orients substituents in vectors 180° apart (linear geometry). It often engages in

    
    -stacking interactions with aromatic amino acids (e.g., Phenylalanine, Tyrosine) within the receptor binding pocket.
    
  • Zone C (The Lipophilic Anchor): The 3-fluorophenyl group provides hydrophobic bulk. The fluorine atom exerts a strong inductive effect (

    
    ), deactivating the phenyl ring towards oxidative metabolism while increasing lipophilicity (
    
    
    
    ) to improve membrane permeability.
Physicochemical Properties (Calculated)
PropertyValueSignificance
LogP ~2.3Optimal for oral bioavailability (Lipinski compliant).
TPSA 49.6 ŲIndicates good blood-brain barrier (BBB) permeability potential.
H-Bond Acceptors 3Facilitates interaction with kinase hinge regions.
H-Bond Donors 0Reduces desolvation penalty upon binding.
Rotatable Bonds 1Low entropic penalty upon binding to protein targets.

Synthetic Pathways[2]

The synthesis of CAS 960198-61-2 is most reliably achieved via a Suzuki-Miyaura Cross-Coupling reaction. This method offers superior yields and functional group tolerance compared to condensation methods (e.g., Pinner synthesis).

Synthesis Workflow Diagram

The following diagram illustrates the catalytic cycle and reaction logic for the synthesis.

SynthesisWorkflow SM1 2-Chloropyrimidine- 5-carbonitrile Inter Pd-Transmetallation Complex SM1->Inter Oxidative Addition SM2 3-Fluorophenylboronic acid SM2->Inter Activation Cat Pd(dppf)Cl2 (Catalyst) Cat->Inter Base K2CO3 / Dioxane (Base/Solvent) Base->Inter Prod TARGET: 2-(3-Fluorophenyl) pyrimidine-5-carbonitrile Inter->Prod Reductive Elimination (90°C, 4-12h)

Figure 1: Suzuki-Miyaura coupling pathway for the synthesis of CAS 960198-61-2.

Detailed Experimental Protocol

Note: This protocol is designed for a 10 mmol scale.

Reagents:

  • 2-Chloropyrimidine-5-carbonitrile (1.0 eq, 1.39 g)

  • 3-Fluorophenylboronic acid (1.1 eq, 1.54 g)

  • Potassium carbonate (

    
    ) (2.0 eq, 2.76 g)
    
  • [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (

    
    ) (0.05 eq, 366 mg)
    
  • Solvent: 1,4-Dioxane/Water (4:1 ratio, 50 mL)

Procedure:

  • Degassing: Charge a round-bottom flask with 1,4-dioxane and water. Sparge with nitrogen gas for 15 minutes to remove dissolved oxygen (critical to prevent homocoupling or catalyst deactivation).

  • Addition: Add the chloropyrimidine, boronic acid, and base (

    
    ) to the solvent.
    
  • Catalyst Charge: Add the Pd catalyst under a positive nitrogen stream.

  • Reaction: Heat the mixture to 90°C under reflux for 4–6 hours. Monitor reaction progress via TLC (Hexane/EtOAc 3:1) or LC-MS. The starting chloride should be fully consumed.

  • Work-up: Cool to room temperature. Filter through a pad of Celite to remove palladium residues. Wash the pad with ethyl acetate.

  • Extraction: Dilute the filtrate with water (50 mL) and extract with ethyl acetate (3 x 50 mL). Wash combined organics with brine, dry over anhydrous

    
    , and concentrate in vacuo.
    
  • Purification: Purify the crude residue via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).

  • Yield: Expected yield is 85–92% as an off-white solid.

Medicinal Chemistry Applications

Kinase Inhibition (EGFR/VEGFR)

The 2-arylpyrimidine-5-carbonitrile motif is a bioisostere of the quinazoline core found in drugs like Gefitinib or Erlotinib .

  • Mechanism: The N1 and N3 nitrogens of the pyrimidine ring interact with the hinge region of the kinase ATP-binding pocket (typically via Met793 in EGFR).

  • Role of Nitrile: The 5-CN group projects into the "gatekeeper" region or solvent front, often picking up additional water-mediated hydrogen bonds.

  • Role of Fluorine: The 3-F substitution on the phenyl ring is critical. It prevents metabolic attack at the favored para/ortho positions and can induce a dipole interaction with backbone carbonyls in the protein.

Biological Activity Logic

The following decision tree outlines how this scaffold is modified to target different biological endpoints.

SAR_Logic Core Scaffold: 2-(3-Fluorophenyl)pyrimidine-5-carbonitrile Mod1 Modify Nitrile (C-5) Core->Mod1 Mod2 Modify Phenyl Ring (C-2) Core->Mod2 Target1 Target: EGFR/JAK Convert CN to Amidine or Heterocycle Mod1->Target1 H-bond donor needed Target2 Target: CNS Receptors Retain CN (Dipole) Optimize Lipophilicity Mod1->Target2 H-bond acceptor needed Target3 Metabolic Stability 3-F blocks P450 oxidation Mod2->Target3 Maintain 3-F

Figure 2: Structure-Activity Relationship (SAR) decision tree for scaffold optimization.

Safety & Handling (SDS Summary)

While specific toxicological data for this exact CAS is often extrapolated from analogues, standard safety protocols for fluorinated pyrimidines apply.

  • Signal Word: WARNING

  • Hazard Statements:

    • H302: Harmful if swallowed.[1]

    • H315: Causes skin irritation.[1][2][3]

    • H319: Causes serious eye irritation.[1][2][3]

    • H335: May cause respiratory irritation.[1][3]

  • Handling: Use only in a chemical fume hood. Wear nitrile gloves and safety goggles. Avoid dust formation.[1][2]

  • Storage: Store at 2–8°C (Refrigerate), under inert atmosphere (Argon/Nitrogen) to prevent slow hydrolysis of the nitrile.

References

  • Synthesis of Pyrimidine Carbonitriles: Title: "Efficient synthesis of 2-substituted pyrimidine-5-carbonitriles via Suzuki coupling." Source:Journal of Heterocyclic Chemistry. Context: General methodology for biaryl pyrimidine synthesis.

  • Medicinal Chemistry of Fluorine: Title: "Fluorine in Medicinal Chemistry." Source:Journal of Medicinal Chemistry. Context: Explains the metabolic stability conferred by the 3-fluorophenyl group.

  • Kinase Inhibitor Design: Title: "Pyrimidine-5-carbonitrile derivatives as EGFR inhibitors."[4][5] Source:Bioorganic & Medicinal Chemistry Letters. Context: Validates the scaffold's utility in oncology drug discovery.

  • Supplier Data & Physical Properties: Title: "Product Information: 2-(3-Fluorophenyl)pyrimidine-5-carbonitrile."[6][7] Source:BLD Pharm / Sigma-Aldrich. Context: Verification of CAS and commercial availability.

Sources

Exploratory

Chemical structure and properties of 2-(3-Fluorophenyl)pyrimidine-5-carbonitrile

Executive Summary 2-(3-Fluorophenyl)pyrimidine-5-carbonitrile (CAS: 960198-61-2) represents a high-value heterocyclic scaffold characterized by a pyrimidine core substituted with a meta-fluorinated phenyl ring at the C2...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(3-Fluorophenyl)pyrimidine-5-carbonitrile (CAS: 960198-61-2) represents a high-value heterocyclic scaffold characterized by a pyrimidine core substituted with a meta-fluorinated phenyl ring at the C2 position and a nitrile group at the C5 position. This specific substitution pattern confers unique electronic and physicochemical properties, making it a critical intermediate in two distinct high-technology sectors: Medicinal Chemistry (specifically kinase inhibitors) and Advanced Materials (Liquid Crystal displays).

This guide provides a comprehensive technical analysis of the compound's structure, validated synthesis protocols, and application logic, designed for researchers requiring high-purity standards and mechanistic insight.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

The molecule features a rigid biaryl-like architecture. The pyrimidine ring acts as an electron-deficient spacer, while the 5-cyano group enhances the dipole moment along the longitudinal axis, a feature critical for dielectric anisotropy in material applications.

Table 1: Chemical Specifications
PropertySpecification
IUPAC Name 2-(3-Fluorophenyl)pyrimidine-5-carbonitrile
CAS Number 960198-61-2
Molecular Formula C₁₁H₆FN₃
Molecular Weight 199.19 g/mol
SMILES N#CC1=CN=C(N=C1)C2=CC(F)=CC=C2
LogP (Predicted) ~2.3 - 2.5 (Moderate Lipophilicity)
Topological Polar Surface Area ~50 Ų (Favorable for membrane permeability)
Electronic Character Electron-deficient core (π-acidic) due to N-heteroatoms and CN group.[1]

Structural Analysis & Electronic Properties

The reactivity and utility of 2-(3-Fluorophenyl)pyrimidine-5-carbonitrile are dictated by the interplay between the electron-withdrawing nitrile group and the fluorine substituent.

  • The 5-Cyano Group: Acts as a strong electron-withdrawing group (EWG), significantly lowering the LUMO energy of the pyrimidine ring. This facilitates nucleophilic attacks at the C4/C6 positions during metabolic processing or derivatization and increases the dielectric anisotropy (

    
    ) for liquid crystal applications.
    
  • The 3-Fluoro Substituent: The meta-positioning of the fluorine atom on the phenyl ring exerts an inductive electron-withdrawing effect (-I) without the resonance donation (+R) seen in para-substitution. This modulates the pKa of the system and improves metabolic stability by blocking oxidation at a metabolically vulnerable site.

Visualization: Electronic Structure & Pharmacophore Map

G Core Pyrimidine Core (Electron Deficient) Ph 2-Phenyl Ring (Lipophilic Anchor) Core->Ph Biaryl Bond (Suzuki Formation) MedChem Kinase Inhibitors (H-Bond Acceptor) Core->MedChem CN 5-Cyano Group (High Dipole Moment LUMO Lowering) CN->Core -M / -I Effect LC Liquid Crystals (High Dielectric Anisotropy) CN->LC F 3-Fluoro Group (Metabolic Block Inductive Effect) Ph->F Meta-Substitution

Figure 1: Structural-Activity Relationship (SAR) map highlighting the electronic contributions of functional groups to material and biological properties.

Synthesis Methodologies

To ensure high purity (>98%) required for biological screening or electronic materials, the Suzuki-Miyaura Cross-Coupling is the preferred laboratory protocol over condensation methods, which often yield dihydro- impurities.

Protocol A: Suzuki-Miyaura Coupling (Recommended)

Principle: Palladium-catalyzed coupling of an aryl boronic acid with a heteroaryl halide. This route is modular and convergent.

  • Reagents:

    • Substrate A: 2-Chloropyrimidine-5-carbonitrile (1.0 eq)

    • Substrate B: 3-Fluorophenylboronic acid (1.1 eq)

    • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (0.03 eq)

    • Base: K₂CO₃ (2.0 eq) or Cs₂CO₃ (for faster kinetics)

    • Solvent: 1,4-Dioxane / Water (4:1 v/v)

  • Step-by-Step Workflow:

    • Inertion: Charge a reaction vial with Substrate A, Substrate B, and Base. Purge with Argon for 5 minutes.

    • Solvation: Add degassed solvent mixture.

    • Catalysis: Add Pd catalyst quickly under Argon flow. Seal the vial.

    • Reaction: Heat to 90°C for 4-6 hours. Monitor by TLC (Hexane:EtOAc 3:1) or LC-MS.

    • Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.

    • Purification: Flash column chromatography (SiO₂, Gradient 0-20% EtOAc in Hexane).

Protocol B: De Novo Cyclization (Industrial Scalability)

Principle: Condensation of an amidine with a vinamidinium salt. More atom-economical but requires handling of hygroscopic amidines.

  • Precursor: 3-Fluorobenzamidine hydrochloride.

  • Electrophile: 2-Dimethylaminomethylene-malononitrile (or equivalent vinamidinium salt).

  • Condition: NaOEt/EtOH, Reflux, 3h.

Visualization: Synthesis Workflow

Synthesis cluster_Suzuki Method A: Suzuki Coupling (High Purity) cluster_Condensation Method B: Cyclization (Scale-Up) SM1 2-Chloropyrimidine- 5-carbonitrile Cat Pd(dppf)Cl2 / K2CO3 90°C, Dioxane/H2O SM1->Cat SM2 3-Fluorophenyl- boronic acid SM2->Cat Prod 2-(3-Fluorophenyl)pyrimidine- 5-carbonitrile Cat->Prod 4-6 hrs, >85% Yield Amidine 3-Fluorobenzamidine HCl Base NaOEt / EtOH Reflux Amidine->Base Vinam Vinamidinium Salt (C3 Electrophile) Vinam->Base Base->Prod 3 hrs, Cyclization

Figure 2: Comparative synthetic pathways. Method A is recommended for research applications due to milder conditions and easier purification.

Applications & Utility

Medicinal Chemistry: Kinase Inhibition

The pyrimidine-5-carbonitrile motif is a bioisostere for pyridine-3-carbonitriles and other kinase-privileged scaffolds.

  • Mechanism: The N1 and N3 nitrogens of the pyrimidine ring often serve as hydrogen bond acceptors in the ATP-binding pocket of kinases (e.g., EGFR, PI3K).

  • Role of Fluorine: The 3-fluoro group improves metabolic stability by blocking P450-mediated hydroxylation at the phenyl ring, extending the drug's half-life (

    
    ).
    
  • Case Study: Derivatives of this scaffold have shown efficacy against K562 leukemia cell lines by inhibiting the PI3K/AKT axis [1].

Material Science: Liquid Crystals
  • Dielectric Anisotropy (

    
    ):  The linear alignment of the pyrimidine ring and the cyano group creates a strong longitudinal dipole.
    
  • Mesophase Stability: The 3-fluoro substituent lowers the melting point compared to the non-fluorinated analog, often suppressing smectic phases in favor of the more desirable nematic phase required for displays.

Safety & Handling (MSDS Highlights)

  • Signal Word: Warning

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Handling: Use in a fume hood. Avoid contact with strong oxidizing agents and strong acids (hydrolysis of nitrile to amide/acid may occur).

References

  • Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562. Source: Taylor & Francis Online (Journal of Enzyme Inhibition and Medicinal Chemistry).

  • Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Source: Royal Society of Chemistry (Organic & Biomolecular Chemistry).

  • 2-(3-Fluoro-phenyl)-pyrimidine-5-carbonitrile Product Details. Source: Thoreauchem / PubChem Data.

  • One pot synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide using ammonium chloride under solvent free condition. Source: Indian Academy of Sciences.

Sources

Foundational

The Pyrimidine-5-Carbonitrile Scaffold: Strategic Applications in Medicinal Chemistry

[1] Executive Summary The pyrimidine-5-carbonitrile motif represents a privileged scaffold in modern drug discovery, particularly within oncology and inflammation research.[1] Unlike simple structural spacers, the nitril...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

The pyrimidine-5-carbonitrile motif represents a privileged scaffold in modern drug discovery, particularly within oncology and inflammation research.[1] Unlike simple structural spacers, the nitrile group at the C5 position of the pyrimidine ring exerts profound electronic and steric effects that modulate potency, selectivity, and metabolic stability.[2]

This technical guide dissects the medicinal chemistry of this scaffold, moving beyond basic synthesis to explore its role as a bioisostere, its utility in covalent kinase inhibition (e.g., EGFR T790M targeting), and the specific synthetic architectures required to access it.[2]

Structural & Electronic Properties: The "Why"

The introduction of a nitrile (cyano) group at the 5-position of a pyrimidine ring is rarely accidental. It serves three distinct medicinal chemistry functions:

Electronic Modulation (Hammett Effects)

The nitrile group is a strong electron-withdrawing group (EWG) with a Hammett constant (


).[1][2] When placed at C5:
  • pKa Reduction: It significantly lowers the pKa of amino groups at the C2 and C4 positions. This reduces the basicity of the pyrimidine, often improving membrane permeability by ensuring a higher fraction of the neutral species at physiological pH.

  • Reactivity: It activates the C2 and C4 positions for Nucleophilic Aromatic Substitution (

    
    ), facilitating the introduction of complex amines during library synthesis.
    
Metabolic Blocking

The C5 position of pyrimidines is a "soft spot" for oxidative metabolism (cytochrome P450-mediated oxidation).[1]

  • Mechanism: Replacing a C5-Hydrogen with a C5-Nitrile blocks this metabolic liability.[1] Unlike halogens (Cl, Br), the nitrile is less lipophilic and resistant to oxidative dehalogenation.[2]

  • Bioisosterism: The C5-CN group acts as a bioisostere for carbonyls and halogens, offering similar steric bulk to a bromine atom but with polar interaction capabilities.

The "Linear Probe" Effect

In kinase drug design, the linear geometry of the


 bond (approx. 1.16 Å bond length) allows the group to penetrate narrow hydrophobic pockets or "gatekeeper" regions in ATP-binding sites without incurring severe steric penalties.[1]

Synthetic Architectures

The construction of pyrimidine-5-carbonitriles generally follows two distinct logical pathways: De Novo Cyclization (building the ring) or Core Functionalization (modifying an existing ring).[1][2]

Pathway A: The Three-Component Cyclocondensation (De Novo)

This is the most robust method for generating diversity at the C4 and C6 positions.

  • Reagents: Aldehyde (R-CHO) + Thiourea/Urea + Ethyl Cyanoacetate (or Malononitrile).[1][2]

  • Mechanism: A modified Biginelli-type or Knoevenagel-Michael cyclization.[1][2]

  • Advantage: One-pot synthesis; high yields; eco-friendly (often solvent-free or ethanol-based).[1][2]

Pathway B: The Displacement (Functionalization)

Used when a specific scaffold (e.g., 2,4-dichloropyrimidine-5-carbonitrile) is required as a central hub.[1][2]

  • Step 1: Chlorination of a uracil-5-carbonitrile derivative using

    
    .[1]
    
  • Step 2: Sequential displacement of chlorides with amines.

  • Selectivity: The C4-chloride is generally more reactive than the C2-chloride due to the steric relief and electronic influence of the C5-CN group, allowing regiospecific substitutions.[1]

Visualization of Synthetic Logic

The following diagram illustrates the decision matrix for synthesizing these derivatives.

SyntheticPathways Start Target Molecule Pyrimidine-5-CN RouteA Route A: De Novo (Cyclization) Start->RouteA High Diversity at C4/C6 RouteB Route B: Functionalization (SNAr Displacement) Start->RouteB Defined C2/C4 Amines ReagentsA Aldehyde + Urea/Thiourea + Malononitrile RouteA->ReagentsA ReagentsB 4-Hydroxy-2-mercapto- pyrimidine-5-carbonitrile RouteB->ReagentsB IntermediateA Dihydropyrimidine Intermediate ReagentsA->IntermediateA Base/Heat IntermediateA->Start Oxidation StepB1 Chlorination (POCl3) ReagentsB->StepB1 StepB2 Sequential SNAr (Amines) StepB1->StepB2 Regioselective StepB2->Start

Caption: Decision matrix for synthesizing pyrimidine-5-carbonitriles based on substitution requirements.

Case Study: Dual EGFR/PI3K Inhibition

Recent medicinal chemistry efforts have utilized the pyrimidine-5-carbonitrile scaffold to overcome resistance in Non-Small Cell Lung Cancer (NSCLC).[1][2]

The Challenge

First-generation EGFR inhibitors (e.g., Erlotinib) suffer from resistance due to the T790M mutation. Additionally, the PI3K/AKT pathway often provides an escape mechanism for tumor survival.

The Solution: Compound 11b & 7c

Researchers designed pyrimidine-5-carbonitriles to act as dual inhibitors.[1]

  • Scaffold: 4-amino-2-(methylthio)pyrimidine-5-carbonitrile.[1][2][3]

  • Mechanism:

    • The C5-CN group forms a critical hydrogen bond with the hinge region residues (Met793 in EGFR).[1]

    • The C4-Amino group extends into the hydrophobic pocket.[1]

    • Result: Compounds like 11b (Reference 1) showed IC50 values of 0.09 µM against EGFR-WT and 4.03 µM against the resistant T790M mutant, while simultaneously inhibiting PI3K.[2]

Detailed Experimental Protocols

Synthesis of 4-Chloro-2-(methylthio)pyrimidine-5-carbonitrile

This is a versatile "hub" intermediate for generating libraries.[1][2]

Reagents:

  • 4-Hydroxy-2-(methylthio)pyrimidine-5-carbonitrile (10 mmol)[1][2]

  • Phosphorus oxychloride (

    
    ) (50 mL)[1][2]
    
  • N,N-Dimethylaniline (catalytic amount)[1][2]

Protocol:

  • Setup: In a dry 100 mL round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, place 10 mmol of the starting pyrimidinone.

  • Addition: Carefully add 50 mL of

    
    . Add 3-4 drops of N,N-dimethylaniline to catalyze the chlorination.[1]
    
  • Reflux: Heat the mixture under reflux (approx. 105°C) for 3–5 hours. Monitoring: Check reaction progress via TLC (Ethyl Acetate/Hexane 1:4).[2] The starting material spot (polar) should disappear.[2]

  • Quenching (CRITICAL SAFETY): Allow the mixture to cool to room temperature. Pour the reaction mixture slowly onto 200g of crushed ice with vigorous stirring. Note: This reaction is exothermic and releases HCl gas. Perform in a fume hood.

  • Extraction: Extract the aqueous layer with Dichloromethane (DCM) (

    
     mL).[2]
    
  • Workup: Wash the combined organic layers with saturated

    
     (to remove acid traces) and brine. Dry over anhydrous 
    
    
    
    .
  • Purification: Evaporate the solvent under reduced pressure. Recrystallize the solid residue from ethanol to yield the target chloride.

Biological Assay: In Vitro EGFR Kinase Inhibition

Objective: Determine the IC50 of the synthesized derivative against EGFR-WT.[1]

Methodology (HTRF Assay):

  • Reagents: EGFR enzyme (human recombinant), ATP (at

    
    ), Biotinylated poly-Glu-Tyr substrate, Europium-cryptate labeled antibody.[1][2]
    
  • Preparation: Prepare serial dilutions of the test compound in DMSO (final concentration 1%).

  • Incubation: Mix enzyme, peptide substrate, and compound in kinase buffer (

    
     mM HEPES pH 7.5, 
    
    
    
    mM
    
    
    ). Incubate for 10 mins.
  • Initiation: Add ATP to start the reaction. Incubate for 60 mins at room temperature.

  • Detection: Add the detection reagents (Eu-antibody and Streptavidin-XL665).[1]

  • Readout: Measure Fluorescence Resonance Energy Transfer (FRET) signals using a microplate reader (Ex: 337 nm, Em: 620/665 nm).

  • Analysis: Plot % Inhibition vs. Log[Compound] to calculate IC50 using non-linear regression (GraphPad Prism).

Quantitative Data Summary

The following table summarizes the structure-activity relationship (SAR) trends observed in recent literature regarding C5-substitution on the pyrimidine ring.

C5 SubstituentElectronic Effect (

)
Metabolic StabilityKinase Hinge InteractionNotes
-H 0.00Low (Oxidation prone)NoneBaseline; often metabolically labile.[1][2]
-F 0.06HighWeakGood metabolic blocker, but low steric influence.[1][2]
-Cl / -Br 0.23ModerateHalogen BondLipophilic; can cause solubility issues.[1]
-CN 0.66 High Strong H-bond Acceptor Optimal balance of polarity, size, and inertness.
-NO2 0.78ModerateStrongOften toxic/reactive (nitro-reduction issues).[1][2]

Future Directions: Covalent Inhibitors & PROTACs

The pyrimidine-5-carbonitrile scaffold is evolving.[1]

  • Covalent Warheads: Researchers are attaching acrylamide "warheads" to the C4-amino position of the 5-CN-pyrimidine core to target specific cysteines (e.g., Cys797 in EGFR), creating irreversible inhibitors.[1][2]

  • PROTAC Linkers: The C2 position of the scaffold serves as an ideal exit vector for attaching linkers to E3 ligase ligands, facilitating the degradation of target proteins rather than simple inhibition.

References

  • Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Source: Organic & Biomolecular Chemistry (RSC) URL:[1][2][Link]

  • Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition. Source:[1][2][4] Journal of Enzyme Inhibition and Medicinal Chemistry (Taylor & Francis) URL:[Link][1][2]

  • Application of Nitrile in Drug Design. Source: Chinese Journal of Organic Chemistry (SIOC) URL:[2][Link][1][2]

  • Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Source: Journal of Medicinal Chemistry (ACS / PMC) URL:[2][Link]

  • Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors. Source: Bioorganic Chemistry (Elsevier / PMC) URL:[1][2][Link]

Sources

Exploratory

Molecular weight and lipophilicity of 2-(3-Fluorophenyl)pyrimidine-5-carbonitrile

Topic: Molecular weight and lipophilicity of 2-(3-Fluorophenyl)pyrimidine-5-carbonitrile Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1] Physicochemical Cha...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Molecular weight and lipophilicity of 2-(3-Fluorophenyl)pyrimidine-5-carbonitrile Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Physicochemical Characterization & Experimental Workflows

Executive Summary

The compound 2-(3-Fluorophenyl)pyrimidine-5-carbonitrile (CAS: 960198-61-2) represents a critical scaffold in modern medicinal chemistry, particularly within the kinase inhibitor landscape.[1] Structurally, it combines a pyrimidine core—essential for ATP-mimetic activity—with a 3-fluorophenyl pharmacophore and a 5-position nitrile group.[1]

This guide provides a rigorous analysis of its two primary physicochemical descriptors: Molecular Weight (MW) and Lipophilicity (LogP/LogD) .[1] These parameters dictate the compound's Ligand Efficiency (LE), blood-brain barrier (BBB) permeability, and metabolic stability.[1] We further detail the experimental protocols required to validate these properties in a drug discovery setting.

Physicochemical Specifications

The following data summarizes the core properties calculated and predicted for the target compound.

PropertyValueUnitSignificance
Molecular Formula C₁₁H₆FN₃-Core stoichiometry
Molecular Weight 199.19 g/mol High Ligand Efficiency potential (LE > 0.[1]3)
Exact Mass 199.0546DaMonoisotopic mass for MS validation
Predicted LogP 2.1 – 2.5 -Optimal range for oral bioavailability (Lipinski compliant)
H-Bond Donors 0-Enhances membrane permeability
H-Bond Acceptors 3-Interaction points for kinase hinge regions
TPSA ~49.6ŲPredicts good CNS penetration (TPSA < 90 Ų)
Deep Dive: Structural Determinants
3.1 Molecular Weight & Ligand Efficiency

With a molecular weight of 199.19 g/mol , this compound is classified as a "fragment-like" lead.[1] In Fragment-Based Drug Discovery (FBDD), low MW is prized because it allows for the addition of functional groups to optimize potency without violating the "Rule of 5" (MW < 500).[1]

  • Heavy Atom Count (HAC): 15

  • Ligand Efficiency (LE): The low HAC suggests that even moderate biological activity (e.g., IC₅₀ in the µM range) would yield a high LE score, making it an attractive starting point for optimization.

3.2 Lipophilicity: The Fluorine & Nitrile Effect

Lipophilicity is the driving force behind the compound's absorption and distribution.

  • The Nitrile Group (CN): At the C5 position, the nitrile group acts as a strong electron-withdrawing group (EWG).[1] While polar, its linear geometry and small steric footprint allow it to penetrate hydrophobic pockets in enzymes. It often serves as a bioisostere for carbonyls or halogens, improving metabolic stability against oxidative attack.

  • The 3-Fluoro Substituent: The fluorine atom at the meta-position of the phenyl ring modulates the pKa of the system and blocks metabolic hydroxylation at that site.[1] Crucially, fluorine substitution typically increases lipophilicity (LogP) by approximately 0.15–0.25 log units compared to a hydrogen atom, facilitating membrane permeation without adding significant bulk.[1]

Experimental Validation Workflows

To ensure data integrity in a drug discovery campaign, the following self-validating protocols should be employed.

Protocol A: Molecular Weight Determination via LC-MS

Objective: To confirm identity and purity (>95%) prior to biological assays.[1]

Methodology:

  • Sample Preparation: Dissolve 0.1 mg of the compound in 1 mL of HPLC-grade Acetonitrile (ACN). Vortex for 30 seconds.

  • Instrumentation: Agilent 1290 Infinity II LC coupled with a 6120 Quadrupole MS (or equivalent).

  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid[1]

    • B: Acetonitrile + 0.1% Formic Acid[1]

  • Gradient: 5% B to 95% B over 3.0 minutes. Flow rate: 0.6 mL/min.

  • Detection:

    • UV: 254 nm (aromatic absorption).

    • MS: Electrospray Ionization (ESI) in Positive Mode (ESI+).

  • Validation Criteria:

    • Observe major peak at m/z 200.2 [M+H]⁺.[1]

    • Isotopic pattern must match C₁₁H₆FN₃ simulation (approx. 11% abundance for M+1 peak due to ¹³C).

Protocol B: Lipophilicity (LogP) Determination via Shake-Flask Method

Objective: To experimentally determine the partition coefficient between n-octanol and water.[1]

Methodology:

  • Phase Saturation: Pre-saturate n-octanol with phosphate-buffered saline (PBS, pH 7.4) and vice-versa for 24 hours.

  • Standard Solution: Prepare a 1 mM stock solution of the compound in the pre-saturated n-octanol.

  • Equilibration:

    • Aliquot 1 mL of the stock solution into a glass vial.

    • Add 1 mL of pre-saturated PBS.

    • Shake mechanically for 4 hours at 25°C.

    • Centrifuge at 3000 rpm for 10 minutes to ensure complete phase separation.

  • Quantification:

    • Carefully sample the octanol phase (upper) and the aqueous phase (lower).[1]

    • Analyze both phases using HPLC-UV (Protocol A conditions, isocratic hold may be required).

  • Calculation: ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="ng-star-inserted display">

    
    [2]
    
  • Self-Validation: Mass balance check. The sum of the mass in both phases must equal >95% of the initial mass input.

Visualization: Characterization Workflow

The following diagram illustrates the logical flow from synthesis to physicochemical validation, ensuring a "Go/No-Go" decision structure for lead advancement.

G Synthesis Synthesis (Suzuki Coupling) Crude Crude Product Synthesis->Crude Purification Purification (Flash Chromatography) Crude->Purification PureCmpd Isolated Compound (>95% Purity) Purification->PureCmpd LCMS LC-MS Analysis (MW Verification) PureCmpd->LCMS Decision_MW Mass = 199.2 Da? LCMS->Decision_MW LogP_Test LogP Determination (Shake-Flask) Decision_LogP LogP within 2.0-3.0? LogP_Test->Decision_LogP Decision_MW->Synthesis Fail (Re-synthesis) Decision_MW->LogP_Test Pass Final Validated Lead Ready for Bioassay Decision_LogP->Final Pass

Figure 1: Sequential workflow for the synthesis, purification, and physicochemical validation of the target compound.

Synthetic Context

While this guide focuses on properties, the integrity of these properties depends on the synthetic route. The most reliable method for accessing 2-(3-Fluorophenyl)pyrimidine-5-carbonitrile is the Suzuki-Miyaura cross-coupling reaction.[1]

  • Reactants: 2-Chloropyrimidine-5-carbonitrile + 3-Fluorophenylboronic acid.[1]

  • Catalyst: Pd(dppf)Cl₂ or Pd(PPh₃)₄.[1]

  • Base: Na₂CO₃ or K₃PO₄.

  • Solvent: 1,4-Dioxane/Water (4:1).[1]

  • Relevance: This route minimizes by-products that could skew lipophilicity data (e.g., homocoupling products) compared to condensation methods.[1]

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 960198-61-2. Retrieved from [Link]

  • Lipinski, C. A. (2004). Lead- and drug-like compounds: the rule-of-five revolution.[1] Drug Discovery Today: Technologies, 1(4), 337-341.[1] [Link][1]

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. [Link][1]

  • Osman, I. A., et al. (2020). Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFRWT and EGFRT790M.[1] Organic & Biomolecular Chemistry, 18, 7608-7634.[1][3] [Link]

Sources

Foundational

Technical Deep Dive: Strategic Synthesis of 2-Arylpyrimidine-5-carbonitriles

This technical guide details the strategic synthesis of 2-arylpyrimidine-5-carbonitriles, a "privileged scaffold" in medicinal chemistry. Executive Summary The 2-arylpyrimidine-5-carbonitrile motif is a critical pharmaco...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the strategic synthesis of 2-arylpyrimidine-5-carbonitriles, a "privileged scaffold" in medicinal chemistry.

Executive Summary

The 2-arylpyrimidine-5-carbonitrile motif is a critical pharmacophore in modern drug discovery, serving as a bioisostere for pyridine-3-carbonitriles and a key structural element in kinase inhibitors (e.g., JAK, PI3K), HIV non-nucleoside reverse transcriptase inhibitors (NNRTIs), and adenosine receptor antagonists. Its planar, electron-deficient nature allows for specific π-stacking interactions, while the nitrile group acts as a versatile hydrogen bond acceptor and a metabolic "handle" for further functionalization (e.g., to amides or tetrazoles).

This guide moves beyond basic textbook definitions to provide a decision-making framework for synthesizing this scaffold, balancing modularity (for SAR exploration) against scalability (for process development).

Part 1: Retrosynthetic Analysis & Strategic Disconnections

To access the 2-arylpyrimidine-5-carbonitrile core, three primary strategic disconnections are employed. The choice depends heavily on the stage of development (Discovery vs. Process).

Strategic Visualization

The following diagram outlines the three distinct synthetic pathways:

Retrosynthesis Target 2-Arylpyrimidine-5-carbonitrile (Target Scaffold) Suzuki Method A: Cross-Coupling (Modular SAR) Suzuki->Target Pd-Catalyzed C-C Bond Formation DeNovo Method B: Cyclocondensation (Scale-Up / Low Cost) DeNovo->Target Heterocyclization Cyanation Method C: Late-Stage Cyanation (Functional Group Interconversion) Cyanation->Target Rosenmund-von Braun (Modern Variants) Cl_Py 2-Chloro-5-cyanopyrimidine + Aryl Boronic Acid Cl_Py->Suzuki Vinamidinium Aryl Amidine + Vinamidinium Salt Vinamidinium->DeNovo Br_Py 2-Aryl-5-bromopyrimidine + Zn(CN)2 / Pd Br_Py->Cyanation

Figure 1: Retrosynthetic analysis showing the three primary access routes to the target scaffold.

Part 2: Method A - The Modular Approach (Suzuki-Miyaura Coupling)

Best For: Medicinal Chemistry, SAR Library Generation, Late-Stage Diversification.

The most efficient route for generating diverse libraries is the palladium-catalyzed cross-coupling of commercially available 2-chloro-5-cyanopyrimidine with various aryl boronic acids.

Mechanistic Insight

The 2-chloro-5-cyanopyrimidine substrate is highly activated. The pyrimidine ring is electron-deficient (two nitrogens), and the 5-cyano group withdraws electron density further. This makes the C2-Cl bond exceptionally labile toward oxidative addition by Pd(0), often proceeding faster than comparable phenyl chlorides.

  • Challenge: The electron-deficient ring is susceptible to nucleophilic attack (hydrolysis) by hydroxide ions if strong aqueous bases are used at high temperatures.

  • Solution: Use mild bases (Carbonates/Phosphates) and anhydrous or semi-aqueous conditions.

Experimental Protocol
  • Substrates: 2-Chloro-5-cyanopyrimidine (1.0 equiv), Aryl Boronic Acid (1.1–1.2 equiv).

  • Catalyst: Pd(dppf)Cl₂·DCM (3–5 mol%). Rationale: The bidentate dppf ligand prevents β-hydride elimination and supports the reductive elimination step.

  • Base: K₂CO₃ (2.0 equiv) or Cs₂CO₃ (for sterically hindered acids).

  • Solvent: 1,4-Dioxane/Water (4:1 v/v).

Step-by-Step Procedure:

  • Charge a reaction vial with 2-chloro-5-cyanopyrimidine (139 mg, 1.0 mmol), aryl boronic acid (1.2 mmol), and K₂CO₃ (276 mg, 2.0 mmol).

  • Add 1,4-Dioxane (4 mL) and Water (1 mL). Degas by bubbling nitrogen for 5 minutes.

  • Add Pd(dppf)Cl₂[1]·DCM (41 mg, 0.05 mmol).

  • Seal and heat to 80°C for 4–6 hours. Note: Monitoring by LCMS is crucial; extended heating can hydrolyze the nitrile to an amide.

  • Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate. Purify via silica flash chromatography (typically Hexane/EtOAc gradients).

SuzukiCycle Pd0 Pd(0)L2 Active Species OxAdd Oxidative Addition (Fast due to EWG) Pd0->OxAdd Complex1 Pd(II)(Ar)(Cl)L2 OxAdd->Complex1 TransMet Transmetallation (Base Assisted) Complex1->TransMet RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0

Figure 2: Catalytic cycle highlighting the rapid oxidative addition facilitated by the electron-withdrawing nitrile group.

Part 3: Method B - The "De Novo" Approach (Cyclocondensation)

Best For: Large-scale synthesis, Process Chemistry, Cost Reduction.

When the aryl moiety is fixed and scale is the priority, constructing the pyrimidine ring is often more cost-effective than coupling. This method utilizes vinamidinium salts (3-carbon electrophiles).

Mechanism

The reaction involves the condensation of an aryl amidine (binucleophile) with a vinamidinium salt (e.g., 2-cyano-1,3-bis(dimethylamino)trimethinium perchlorate).

  • Addition: The amidine nitrogen attacks the electrophilic carbon of the vinamidinium salt.

  • Elimination: Dimethylamine is expelled.

  • Cyclization: The second amidine nitrogen attacks the other electrophilic terminus.

  • Aromatization: Elimination of the second dimethylamine yields the aromatic pyrimidine.

Experimental Protocol
  • Precursors: Aryl Amidine hydrochloride (1.0 equiv), 2-Cyano-1,3-bis(dimethylamino)trimethinium perchlorate (1.0 equiv).

  • Base: NaOMe (2.2 equiv) or KOtBu.

  • Solvent: Ethanol or MeOH (Anhydrous).

Step-by-Step Procedure:

  • Dissolve Sodium metal (2.2 equiv) in anhydrous Ethanol to generate NaOEt in situ.

  • Add the Aryl Amidine hydrochloride (10 mmol) and stir for 15 mins to liberate the free base.

  • Add the Vinamidinium salt (10 mmol) in one portion.

  • Reflux the mixture for 3–5 hours.

  • Workup: Cool to room temperature. The product often precipitates out. Pour into ice water and filter. Recrystallize from EtOH/DMF if necessary.

Part 4: Method C - Late-Stage Cyanation

Best For: Converting existing bromo-pyrimidines, or when the nitrile group is incompatible with earlier synthetic steps.

This method installs the nitrile group onto a 2-aryl-5-bromopyrimidine precursor. While classic Rosenmund-von Braun conditions (CuCN, 200°C) are harsh, modern Pd-catalyzed methods are preferred.

Experimental Protocol (Zn(CN)₂ Method)
  • Substrate: 2-Aryl-5-bromopyrimidine (1.0 equiv).

  • Reagent: Zn(CN)₂ (0.6 equiv). Caution: Highly Toxic.

  • Catalyst: Pd(PPh₃)₄ (5 mol%) or Pd₂dba₃/XPhos.

  • Solvent: DMF or NMP (Deoxygenated).

Critical Safety Note: This reaction generates cyanide species. It must be performed in a well-ventilated fume hood with a cyanide antidote kit available.

Procedure:

  • Combine bromide substrate, Zn(CN)₂, and Pd catalyst in a microwave vial.

  • Add DMF and purge with Argon for 10 mins.

  • Heat to 100–120°C for 2–4 hours (or microwave at 140°C for 30 mins).

  • Quench: Cool and treat with saturated FeSO₄ or dilute NaOH/NaOCl to destroy excess cyanide before standard workup.

Part 5: Comparative Analysis

The following table summarizes the trade-offs between the three methodologies.

FeatureMethod A: Suzuki CouplingMethod B: De Novo (Vinamidinium)Method C: Late-Stage Cyanation
Precursor Availability High (Commercial Cl-Py-CN)Medium (Amidines require synthesis)High (Bromo-pyrimidines)
Reaction Scope Excellent (Diverse Aryl Boronics)Good (Limited by Amidine stability)Good (Halide tolerance)
Scalability Medium (Pd cost)High (Cheap reagents)Low to Medium (Cyanide safety)
Atom Economy Lower (Boronic waste)HighMedium
Key Risk Nitrile HydrolysisSalt Formation / SolubilityCyanide Toxicity

References

  • Suzuki Coupling on Chloropyrimidines

    • Gong, Y., et al. "Efficient Synthesis of 2-Amino-5-cyanopyrimidines via Suzuki Coupling." Journal of Heterocyclic Chemistry, 2018.

  • Vinamidinium Salt Chemistry

    • Lloyd, D., et al. "Preparation and Properties of Vinamidinium Salts." Tetrahedron, 2005.

  • Pd-Catalyzed Cyanation

    • Schareina, T., et al. "Improved Conditions for the Palladium-Catalyzed Cyanation of Aryl Halides." Journal of Organometallic Chemistry, 2004.

  • Medicinal Chemistry Applications (Etravirine)

    • Janssen, P.A., et al. "Discovery of R165335 (TMC125): A Potent Non-Nucleoside Reverse Transcriptase Inhibitor." Journal of Medicinal Chemistry, 2005.

  • General Pyrimidine Synthesis Review

    • Lagoja, I.M. "Pyrimidine as Constituent of Natural Occurring Compounds." Chemistry & Biodiversity, 2005.

Sources

Protocols & Analytical Methods

Method

Application Note: Optimized Protocols for One-Pot Synthesis of Pyrimidine-5-Carbonitriles

Executive Summary This guide details the operational protocols for the one-pot, three-component synthesis of 4-amino-pyrimidine-5-carbonitriles . These scaffolds are critical pharmacophores in drug discovery, serving as...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the operational protocols for the one-pot, three-component synthesis of 4-amino-pyrimidine-5-carbonitriles . These scaffolds are critical pharmacophores in drug discovery, serving as precursors for kinase inhibitors, antifolates, and adenosine receptor antagonists. Unlike traditional multi-step routes that require harsh conditions and intermediate isolation, the protocols herein utilize a Multicomponent Reaction (MCR) strategy. We focus on two validated methods: a "Green" aqueous protocol using Sodium Acetate (NaOAc) and a high-throughput solvent-free protocol.

Scientific Background & Mechanism[1][2][3]

The Scaffold Utility

The pyrimidine-5-carbonitrile core is a versatile bioisostere. The nitrile group at the C5 position acts as an electron-withdrawing handle that increases the acidity of adjacent protons and serves as a gateway functionality for conversion into tetrazoles, amides, or carboxylic acids.

Reaction Mechanism: The Knoevenagel-Michael-Cyclization Cascade

The efficiency of this one-pot synthesis relies on a cascade mechanism.

  • Knoevenagel Condensation: The base deprotonates malononitrile, which attacks the aldehyde to form an arylidene malononitrile intermediate.

  • Michael Addition: The amidine (or urea/thiourea) acts as a nucleophile, attacking the

    
    -carbon of the activated alkene.
    
  • Cyclization & Aromatization: Intramolecular nucleophilic attack on one of the nitrile groups closes the ring, followed by tautomerization to yield the aromatic 4-aminopyrimidine system.

Mechanistic Pathway Visualization

The following diagram illustrates the molecular logic flow, highlighting the critical transition states.

ReactionMechanism cluster_inputs Step 1: Reagents cluster_process Step 2: Cascade Sequence Aldehyde Aromatic Aldehyde (R-CHO) Knoevenagel INTERMEDIATE A Arylidene Malononitrile (Activated Alkene) Aldehyde->Knoevenagel Base Catalysis (- H2O) Malononitrile Malononitrile (CH2(CN)2) Malononitrile->Knoevenagel Amidine Amidine HCl (R'-C(=NH)NH2) Michael INTERMEDIATE B Acyclic Michael Adduct Amidine->Michael Knoevenagel->Michael + Amidine (Michael Addition) Cyclization Intramolecular Nucleophilic Attack Michael->Cyclization Ring Closure (NH attacks CN) Product FINAL PRODUCT 4-Amino-Pyrimidine-5-Carbonitrile Cyclization->Product Tautomerization (Aromatization)

Caption: Logical flow of the base-catalyzed three-component condensation reaction.

Experimental Protocols

Protocol A: Aqueous "Green" Synthesis (Recommended)

Context: Ideal for standard library generation where purity and environmental impact are priorities. Water acts as the solvent, exploiting the hydrophobic effect to accelerate the reaction and precipitate the product.

Materials:

  • Aromatic Aldehyde (1.0 mmol)[1]

  • Malononitrile (1.0 mmol)[2]

  • Amidine Hydrochloride (e.g., Benzamidine HCl) (1.0 mmol)

  • Sodium Acetate (NaOAc) (1.0 mmol)

  • Distilled Water (10 mL)

  • Equipment: 50 mL Round Bottom Flask, Reflux Condenser, Magnetic Stirrer, Hotplate.

Workflow:

  • Reagent Mixing: In a 50 mL round bottom flask, dissolve the Amidine HCl and Sodium Acetate in 10 mL of water. Stir for 5 minutes to generate the free amidine base in situ.

  • Addition: Add the Aromatic Aldehyde and Malononitrile to the stirring solution.

  • Reaction: Heat the mixture to reflux (100°C) with vigorous stirring.

    • Observation: The mixture will likely become turbid as the Knoevenagel intermediate forms.

  • Monitoring: Monitor via TLC (Eluent: 30% Ethyl Acetate in Hexane).

    • Target Time: 2–6 hours depending on aldehyde substituents.

  • Work-up: Cool the reaction mixture to room temperature. The product usually precipitates as a solid.

  • Purification: Filter the solid precipitate. Wash with cold water (2 x 5 mL) and cold ethanol (1 x 2 mL). Recrystallize from hot ethanol if necessary.

Protocol B: MgO-Catalyzed High-Throughput Method

Context: Best for unreactive aldehydes or when higher yields are required rapidly. Magnesium Oxide (MgO) acts as a recyclable heterogeneous base catalyst.

Materials:

  • Reagents as above (1.0 mmol scale).

  • Catalyst: MgO (high surface area, 50 mg).

  • Solvent: Acetonitrile (5 mL) OR Water (5 mL).

Workflow:

  • Assembly: Combine Aldehyde, Malononitrile, Amidine, and MgO in the solvent.

  • Reaction: Reflux for 1–3 hours.

  • Isolation: Filter the hot mixture to remove the insoluble MgO catalyst (which can be washed with hot ethanol and reused).

  • Crystallization: Cool the filtrate to precipitate the pure product.

Data Analysis & Optimization

Substrate Scope & Yield Expectations

The electronic nature of the aldehyde substituent significantly impacts reaction time and yield.

Aldehyde Substituent (R)Electronic EffectApprox. Time (Protocol A)Expected Yield (%)Notes
4-NO2 Strong Electron Withdrawing2.0 h88–95%Very fast; precipitates cleanly.
4-Cl Weak Electron Withdrawing3.5 h85–90%Standard benchmark substrate.
H (Benzaldehyde) Neutral4.0 h75–82%Baseline reactivity.
4-OMe Electron Donating6.0 h65–75%Slower; may require longer reflux.
4-OH Strong Electron Donating>8.0 h50–60%Competitive solubility; use Protocol B.
Troubleshooting Guide
IssueProbable CauseCorrective Action
Oily Product Incomplete cyclization or impurities.Triturate the oil with cold ethanol/ether (1:1). If it persists, recrystallize from DMF/Water.
Low Yield (Electron Rich) Knoevenagel step is slow.Switch to Protocol B (MgO catalyst) or add 5 mol% Piperidine to Protocol A.
Starting Material Remains Amidine degradation.Ensure Amidine HCl is fresh. Increase Amidine equivalents to 1.2 eq.

Safety & Handling

  • Malononitrile: Highly toxic if swallowed, inhaled, or absorbed through skin. Liberates cyanide upon combustion or reaction with strong acids. Handle in a fume hood.

  • Amidine HCl: Irritant. Hygroscopic; store in a desiccator.

  • Waste Disposal: Aqueous waste may contain trace cyanides. Treat with bleach (hypochlorite) to oxidize cyanides before disposal, according to local EHS regulations.

References

  • Sheibani, H., Saljoogi, A. S., & Bazgir, A. (2008).[3] Three-component process for the synthesis of 4-amino-5-pyrimidinecarbonitriles under thermal aqueous conditions or microwave irradiation.[4][3] Arkivoc, (ii), 115-123.[3]

  • Seifi, M., & Sheibani, H. (2008).[3] High surface area MgO as a highly effective heterogeneous base catalyst for three-component synthesis of pyran annulated heterocyclic systems.[4][1][5] Catalysis Communications, 10(1), 126-129. (Contextual reference for MgO utility in similar MCRs).

  • Aher, J. S., et al. (2019).[6] One pot synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide using ammonium chloride under solvent free condition.[1][6] Journal of Chemical Sciences, 131, 56.

    • [6]

  • Tolba, M. S., et al. (2022).[7] Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters, 11, 121–138.

Sources

Application

Application Note: Regioselective Synthesis of 2-(3-Fluorophenyl)pyrimidine-5-carbonitrile

This Application Note is designed for medicinal chemists and process development scientists. It details a robust, scalable, and regioselective synthesis of 2-(3-fluorophenyl)pyrimidine-5-carbonitrile , a privileged scaff...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process development scientists. It details a robust, scalable, and regioselective synthesis of 2-(3-fluorophenyl)pyrimidine-5-carbonitrile , a privileged scaffold in kinase inhibitor discovery (e.g., JAK, EGFR inhibitors).

Unlike traditional three-component Biginelli-type reactions which often yield dihydropyrimidines requiring subsequent oxidation, this protocol utilizes a Vinamidinium Salt strategy. This approach ensures aromaticity in the cyclization step, high regiocontrol, and ease of purification.

Executive Summary & Retrosynthesis

The synthesis converges two key fragments: 3-fluorobenzamidine (providing the N-C-N binucleophile) and a 2-cyano-vinamidinium salt (providing the C-C-C electrophile with the pre-installed nitrile).

Advantages of this Route:
  • Regiospecificity: The symmetric nature of the vinamidinium salt eliminates regioisomeric byproducts common in asymmetric 1,3-diketone condensations.

  • Oxidation State: Yields the fully aromatic pyrimidine directly, avoiding the dehydrogenation step required by dihydropyrimidine intermediates.

  • Safety: The protocol utilizes a hexafluorophosphate (

    
    ) counterion for the vinamidinium salt, which is non-hygroscopic and shock-stable compared to traditional perchlorates.
    
Reaction Pathway Visualization

SynthesisPathway Cyanoacetic Cyanoacetic Acid Vinamidinium 2-Cyano-vinamidinium PF6 Salt (Stable Electrophile) Cyanoacetic->Vinamidinium Formylation (90°C) DMF_POCl3 DMF / POCl3 (Vilsmeier Reagent) DMF_POCl3->Vinamidinium Amidine 3-Fluorobenzamidine HCl Target 2-(3-Fluorophenyl)pyrimidine- 5-carbonitrile Amidine->Target Vinamidinium->Target Cyclocondensation NaOEt/EtOH, Reflux

Figure 1: Convergent synthesis pathway utilizing the stable vinamidinium hexafluorophosphate salt.

Experimental Protocols

Phase A: Preparation of the Electrophile (Vinamidinium Salt)

Target: 2-Cyano-1,3-bis(dimethylamino)trimethinium hexafluorophosphate Rationale: This salt acts as a "masked" malondialdehyde equivalent. The


 salt is preferred over the chloride (hygroscopic) or perchlorate (explosive) for process safety and storage stability.

Reagents:

  • Cyanoacetic acid (1.0 equiv)

  • Phosphorus oxychloride (

    
    ) (3.0 equiv)
    
  • Dimethylformamide (DMF) (Excess, solvent/reagent)[1]

  • Hexafluorophosphoric acid (

    
    , 60% aq.) or 
    
    
    

Protocol:

  • Vilsmeier Reagent Formation: In a dry 3-neck flask under

    
    , cool DMF (5.0 vol) to 0°C. Add 
    
    
    
    dropwise over 30 mins. Caution: Exothermic.
  • Addition: Add cyanoacetic acid in portions.

  • Heating: Heat the mixture to 90°C for 3 hours. The solution will turn deep yellow/orange.

  • Quench & Exchange: Cool to room temperature. Pour the reaction mixture slowly into a stirred solution of

    
     (1.5 equiv) in ice water.
    
  • Isolation: The vinamidinium

    
     salt will precipitate as a yellow solid. Filter, wash with cold water and isopropanol.
    
  • Drying: Vacuum dry at 45°C.

    • Expected Yield: 70-80%

    • Appearance: Yellow crystalline solid.

Phase B: Pyrimidine Cyclocondensation

Target: 2-(3-Fluorophenyl)pyrimidine-5-carbonitrile

Reagents:

  • 3-Fluorobenzamidine hydrochloride (1.0 equiv)

  • 2-Cyano-vinamidinium

    
     salt (from Phase A) (1.1 equiv)
    
  • Sodium Ethoxide (NaOEt) (2.5 equiv)

  • Ethanol (Absolute) (10 vol)

Protocol:

  • Charge: To a reaction vessel equipped with a reflux condenser, add 3-fluorobenzamidine HCl and Ethanol.

  • Base Addition: Add NaOEt (21% wt in EtOH) dropwise. Stir for 15 mins at RT to free the amidine base.

  • Electrophile Addition: Add the Vinamidinium

    
     salt in one portion.
    
    • Mechanistic Note: The reaction proceeds via an initial Michael-type addition of the amidine nitrogen to the vinyl iminium, followed by elimination of dimethylamine and cyclization.

  • Reflux: Heat to reflux (78°C) for 4–6 hours. Monitor by HPLC/TLC (EtOAc/Hexane 3:7).

  • Work-up:

    • Cool to RT. The product often precipitates directly upon cooling.

    • If no precipitate: Concentrate solvent to 20% volume and pour into ice water.

  • Purification: Filter the crude solid. Recrystallize from Ethanol or EtOH/DMF mixtures to remove trace dimethylamine salts.

Data Analysis & Validation

Quantitative Summary
ParameterSpecificationNotes
Overall Yield 65–75%Calculated from Amidine
Purity (HPLC) >98%UV detection at 254 nm
Appearance Off-white to pale yellow needles
Melting Point 198–202°CDistinct sharp range
Spectroscopic Characterization (Expected)
  • 
     NMR (400 MHz, DMSO-
    
    
    
    ):
    • 
       9.35 (s, 2H, Pyrimidine H-4,6) – Key diagnostic signal: Singlet confirms symmetry and 5-substitution.
      
    • 
       8.15 (d, 1H, Ar-H)
      
    • 
       8.05 (m, 1H, Ar-H)
      
    • 
       7.60 (m, 1H, Ar-H)
      
    • 
       7.45 (m, 1H, Ar-H)
      
  • 
     NMR:  Single peak around -112 ppm.
    
  • IR: Strong nitrile stretch at ~2230

    
    .
    

Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Low Yield Moisture in Vinamidinium salt formationEnsure DMF is anhydrous (<0.05% water).

must be fresh.
Incomplete Reaction Inadequate BaseUse 2.5 equiv of NaOEt. The amidine HCl consumes 1 equiv; the reaction generates acid equivalents (dimethylamine salt formation).
Red/Brown Impurities Polymerization of VinamidiniumDo not overheat Phase A (>100°C). Store salt in the dark.
Product is Sticky Trapped DimethylamineRecrystallize from EtOH with a dilute acetic acid wash to remove amine residues.

References

  • Vinamidinium Salt Synthesis (General Method)

    • Davies, I. W.; Marcoux, J.-F.; Reider, P. J. et al. "Preparation of 2-Chloro-1,3-bis(dimethylamino)
    • Note: This reference details the chloro-analog synthesis; the cyano-variant follows the same Vilsmeier-Haack logic using cyanoacetic acid.
  • Pyrimidine Cyclocondensation Mechanism

    • Zhichkin, P.; Fairfax, D. J.; Eisenbeis, S. A.[2][3] "A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-carboxylic Esters." Synthesis, 2002 , 2002(6), 720–722.[3]

  • Vinamidinium Salts in Heterocycle Synthesis (Review)

    • Lloyd, D.; McNab, H. "Vinamidinium Salts as Intermediates in Heterocyclic Synthesis.

Sources

Method

Application Note: Strategic Functionalization of 2-(3-Fluorophenyl)pyrimidine-5-carbonitrile for Structure-Activity Relationship (SAR) Studies

Abstract: The 2-phenylpyrimidine scaffold is a cornerstone in modern medicinal chemistry, serving as the core of numerous therapeutic agents.[1][2] This application note provides a detailed guide for the chemical modific...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The 2-phenylpyrimidine scaffold is a cornerstone in modern medicinal chemistry, serving as the core of numerous therapeutic agents.[1][2] This application note provides a detailed guide for the chemical modification of a specific, high-value scaffold: 2-(3-Fluorophenyl)pyrimidine-5-carbonitrile. We present a series of robust, field-proven protocols for the selective functionalization of three key regions of the molecule: the pyrimidine core, the 5-carbonitrile group, and the 3-fluorophenyl ring. The strategic rationale behind each modification is discussed in the context of building comprehensive Structure-Activity Relationship (SAR) models to guide drug discovery programs.

Introduction: The 2-(3-Fluorophenyl)pyrimidine-5-carbonitrile Scaffold

The pyrimidine ring is a privileged heterocyclic motif found in a multitude of biologically active compounds, including anticancer, antifungal, and anti-inflammatory agents.[3][4][5] Its derivatization is a primary strategy in drug development. The 2-(3-Fluorophenyl)pyrimidine-5-carbonitrile scaffold offers a unique combination of features that make it an exceptional starting point for medicinal chemistry campaigns.

  • The Pyrimidine Core: An electron-deficient aromatic system that can participate in hydrogen bonding and π-stacking interactions within a biological target. Its C4 and C6 positions are amenable to substitution, providing vectors for exploring new binding space.[3][6]

  • The 5-Carbonitrile Group: A highly versatile functional handle. Beyond acting as a hydrogen bond acceptor, the nitrile can be chemically transformed into a variety of other functional groups, including amides, carboxylic acids, aminomethyl groups, and tetrazoles, each imparting distinct physicochemical properties.[7][8][9]

  • The 3-Fluorophenyl Ring: The fluorine atom is a crucial modulator of molecular properties. It can enhance binding affinity through hydrogen bonding, block sites of metabolic oxidation, and alter the pKa of nearby functionalities. Critically, it activates the phenyl ring for nucleophilic aromatic substitution (SNAr), enabling late-stage diversification.[10][11]

This guide details validated protocols to systematically probe the chemical space around this scaffold, enabling researchers to generate diverse compound libraries for robust SAR studies.

cluster_scaffold Core Scaffold: 2-(3-Fluorophenyl)pyrimidine-5-carbonitrile cluster_points Key Functionalization Points for SAR scaffold scaffold A Pyrimidine Core (C4/C6 Positions) scaffold->A B 5-Carbonitrile Group (Versatile Handle) scaffold->B C 3-Fluorophenyl Ring (SNAr Chemistry) scaffold->C

Caption: Core scaffold and key points for chemical modification.

Protocol I: C4-Arylation of the Pyrimidine Core via Suzuki-Miyaura Coupling

Palladium-catalyzed cross-coupling reactions are indispensable tools for creating C-C bonds.[12] For pyrimidine systems, the Suzuki-Miyaura coupling is particularly effective. In dihalopyrimidines, the C4 position is generally more reactive towards oxidative addition of palladium than the C2 or C6 positions, allowing for regioselective functionalization.[3][13] This protocol assumes the synthesis begins from a 4-chloro precursor, a common strategy in pyrimidine chemistry.

Rationale & Scientific Insight:

Introducing diverse aryl and heteroaryl groups at the C4 position allows for the systematic exploration of lipophilic and polar pockets in a target's binding site. This strategy can enhance potency, modulate solubility, and improve pharmacokinetic properties. The choice of boronic acid is critical; electron-rich, electron-poor, and sterically diverse partners should be explored to build a comprehensive SAR model.

Experimental Workflow: C4 Suzuki Coupling

start Start: 2-(3-Fluorophenyl)-4-chloro- pyrimidine-5-carbonitrile reagents Add Boronic Acid (1.1 eq) Pd(PPh3)4 (0.05 eq) 2M Na2CO3 (2.0 eq) start->reagents solvent Solvent System: Toluene/Ethanol (3:1) reagents->solvent reaction Heat to 110 °C under N2 Monitor by TLC/LC-MS solvent->reaction workup Aqueous Workup (Water, EtOAc) reaction->workup purify Purification (Silica Gel Chromatography) workup->purify product Product: 4-Aryl-2-(3-fluorophenyl)- pyrimidine-5-carbonitrile purify->product

Caption: Workflow for Suzuki-Miyaura cross-coupling at the C4 position.

Detailed Protocol:
  • To a degassed solution of 2-(3-fluorophenyl)-4-chloropyrimidine-5-carbonitrile (1.0 eq) in a 3:1 mixture of toluene and ethanol, add the desired arylboronic acid (1.05 eq).

  • Add aqueous sodium carbonate (2 M, 2.0 eq) to the mixture.

  • Spatially add tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

  • Degas the reaction mixture by bubbling argon or nitrogen through it for 15 minutes.

  • Heat the reaction to 110 °C and stir under an inert atmosphere until the starting material is consumed, as monitored by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to yield the desired 4-substituted product.

Boronic Acid Example Introduced Moiety Potential SAR Impact
4-Methoxyphenylboronic acidp-AnisoleIntroduces H-bond acceptor, increases polarity.
3-Aminophenylboronic acidm-AnilineIntroduces basic center, H-bond donor.
Pyridine-4-boronic acid4-PyridylImproves aqueous solubility, adds H-bond acceptor.
Naphthalene-1-boronic acid1-NaphthylExplores large, lipophilic binding pockets.

Protocol II: Chemical Transformations of the 5-Carbonitrile Group

The nitrile is a linchpin for diversification, allowing access to several key functional groups that dramatically alter a compound's profile.[7] Each transformation provides a derivative with distinct hydrogen bonding capabilities, charge states, and metabolic properties.

Divergent Synthesis Workflow

cluster_paths start 2-(3-Fluorophenyl)pyrimidine- 5-carbonitrile path1 H2SO4 / H2O Heat start->path1 path2 NaOH / H2O Heat start->path2 path3 LiAlH4 or Ra-Ni/H2 start->path3 path4 NaN3, NH4Cl DMF, Heat start->path4 prod1 5-Carboxamide path1->prod1 prod2 5-Carboxylic Acid path2->prod2 prod3 5-Aminomethyl path3->prod3 prod4 5-Tetrazole path4->prod4 start Start: 2-(3-Fluorophenyl)pyrimidine- 5-carbonitrile reagents Add Nucleophile (e.g., Morpholine, 3.0 eq) Base (e.g., K2CO3, 3.0 eq) start->reagents solvent Solvent: DMSO or DMF reagents->solvent reaction Heat to 100-140 °C Monitor by TLC/LC-MS solvent->reaction workup Aqueous Workup (Water, EtOAc) reaction->workup purify Purification (Silica Gel Chromatography) workup->purify product Product: 2-(3-Nucleophile-phenyl)- pyrimidine-5-carbonitrile purify->product

Caption: Workflow for Nucleophilic Aromatic Substitution (SNAr).

Detailed Protocol:
  • In a sealed tube, dissolve the 2-(3-fluorophenyl)pyrimidine-5-carbonitrile (1.0 eq) in anhydrous DMSO.

  • Add the desired nucleophile (e.g., morpholine, 2.0-3.0 eq) followed by a mild base such as potassium carbonate (3.0 eq).

  • Seal the tube and heat the reaction mixture to 120-140 °C for 12-24 hours.

  • Monitor the reaction for the disappearance of starting material by LC-MS.

  • After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product via flash column chromatography to afford the desired SNAr product.

Conclusion & Integrated SAR Strategy

The protocols outlined in this application note provide a robust framework for the systematic exploration of the chemical space around the 2-(3-fluorophenyl)pyrimidine-5-carbonitrile scaffold. By independently or combinatorially modifying the three key regions—the pyrimidine core, the 5-carbonitrile, and the fluorophenyl ring—researchers can efficiently generate the data needed to construct a comprehensive SAR model. This logical, multi-pronged approach to diversification is essential for accelerating the optimization of lead compounds and advancing drug discovery programs.

Integrated SAR Strategy cluster_scaffold scaffold scaffold A Vector 1: C4-Arylation (Suzuki Coupling) scaffold->A B Vector 2: Nitrile Transformation (Hydrolysis, Reduction, etc.) scaffold->B C Vector 3: Phenyl Substitution (SNAr) scaffold->C

Caption: Integrated functionalization vectors for SAR development.

References

  • Gutsche, C. S., Ortwerth, M., Gräfe, S., et al. (2021). Nucleophilic Aromatic Substitution on Pentafluorophenyl-Substituted Dipyrranes and Tetrapyrroles as a Route to Multifunctionalization. European Journal of Organic Chemistry. Available at: [Link]

  • MDPI. (2021). Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives. Molecules. Available at: [Link]

  • Nature. (2025). Late-stage conversion of carboxylic acids to nitriles with Mg and Pd cocatalysis. Nature Synthesis. Available at: [Link]

  • Gao, Z., Zhang, J., Li, K., et al. (2022). Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51. RSC Medicinal Chemistry. Available at: [Link]

  • DeMong, D. E., Williams, J. M., & Witulski, A. W. (2006). One-pot Double Suzuki Couplings of Dichloropyrimidines. Organic Letters. Available at: [Link]

  • Shi, D., Rong, L., Wang, J., et al. (2010). Efficient and Facile Synthesis of 2,4-Diamino-6-arylpyrimidine-5-carbonitrile Under Solvent-Free Conditions. Synthetic Communications. Available at: [Link]

  • Berhal, F., Agbossou-Niedercorn, F., & Suisse, I. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules. Available at: [Link]

  • Wang, A., Yin, J., He, W., et al. (2019). Design, synthesis and biological evaluation of novel 2-phenyl pyrimidine derivatives as potent Bruton's tyrosine kinase (BTK) inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • ResearchGate. (2021). Scheme 1: Use of 2,4,6-trichloropyrimidine as a core scaffold. Available at: [Link]

  • Gao, Z., Zhang, J., Li, K., et al. (2022). Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51. RSC Medicinal Chemistry. Available at: [Link]

  • Aouad, M. R., Bardaweel, S. K., & Sahu, R. (2019). Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. Comptes Rendus Chimie. Available at: [Link]

  • Le, C. M., & Nicewicz, D. A. (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. Journal of the American Chemical Society. Available at: [Link]

  • Drug Discovery Today. (2018). One Step at Time: Most Nucleophilic Aromatic Substitutions are Concerted. Drug Discovery Today. Available at: [Link]

  • National Center for Biotechnology Information. (2017). Design and synthesis of 2-phenylpyrimidine coumarin derivatives as anticancer agents. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Ben-Hadda, T., Iraqi, H., El-Idrissi, M., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia. RSC Advances. Available at: [Link]

  • ResearchGate. (2021). Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives. Available at: [Link]

  • da Silva, A. C. G., & de Souza, M. V. N. (2022). Nitriles: an attractive approach to the development of covalent inhibitors. RSC Medicinal Chemistry. Available at: [Link]

  • Fayed, E. A., Fathalla, O. A., & El-Adl, K. (2022). New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis. RSC Advances. Available at: [Link]

  • Al-Ostoot, F. H., Al-Ghorbani, M., & El-Gazzar, M. G. (2022). New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies. Molecules. Available at: [Link]

  • Google Patents. (2002). Catalyst and synthetic process for carboxamides by nitrile hydrolysis.
  • MDPI. (2022). New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies. Molecules. Available at: [Link]

  • National Center for Biotechnology Information. (2021). Design and synthesis of pyrimidine-5-carbonitrile hybrids as COX-2 inhibitors: Anti-inflammatory activity, ulcerogenic liability, histopathological and docking studies. Bioorganic Chemistry. Available at: [Link]

  • ResearchGate. (2007). Part III: Synthesis and Antimicrobial Activity of Novel 6-(2-Substituted Propyl)-2,4-disubstituted pyrimidine-5-carbonitriles. Available at: [Link]

  • Bentham Science. (2023). Direct Catalytic Conversion of Aldehydes to Nitriles. Mini-Reviews in Organic Chemistry. Available at: [Link]

  • Fayed, E. A., Fathalla, O. A., & El-Adl, K. (2022). Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. RSC Advances. Available at: [Link]

  • Inovine Meetings LLC. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. Journal of Pharmaceutical Chemistry & Chemical Science. Available at: [Link]

  • JoVE. (2025). Preparation of Carboxylic Acids: Hydrolysis of Nitriles. Journal of Visualized Experiments. Available at: [Link]

  • ResearchGate. (2007). Reduction of Pyrimidine Derivatives by LiAlH4. Journal of Chemical Research. Available at: [Link]

  • Scientific & Academic Publishing. (2012). Designing and Synthesis of New Fluorine Substituted Pyrimidine-Thion-5-Carbonitriles and the Related Derivatives as Photochemical Probe Agents for Inhibition of Vitiligo Disease. International Journal of Organic Chemistry. Available at: [Link]

  • ResearchGate. (2023). Structure–activity relationship (SAR) model for the activity of the designed derivatives. Available at: [Link]

  • Der Pharma Chemica. (2014). Design, synthesis, molecular docking of new thiopyrimidine-5- carbonitrile derivatives and their cytotoxic activity against HepG2 cell line. Der Pharma Chemica. Available at: [Link]

  • Indian Academy of Sciences. (2019). One pot synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide using ammonium chloride under solvent free condition. Journal of Chemical Sciences. Available at: [Link]

  • Google Patents. (2000). Novel pyrimidine-5-carboxamide derivatives.
  • ACS Publications. (2022). Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists. Journal of Medicinal Chemistry. Available at: [Link]

  • ResearchGate. (2018). Decyanative Cross‐Coupling of Cyanopyrimidines with O‐, S‐, and N‐Nucleophiles: A Route to Alkoxylpyrimidines, Aminopyrimidines and Alkylthiopyrimidines. Available at: [Link]

  • ResearchGate. (2015). Synthesis and characterization of derivatives of pyrimidine-5-carbonitrile and their biological screening. Available at: [Link]

  • R Discovery. (2019). One pot synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide using ammonium chloride under solvent free condition. Available at: [Link]

  • El-Gazzar, M. G., Al-Ostoot, F. H., & Al-Ghorbani, M. (2023). Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies. Scientific Reports. Available at: [Link]

  • Chemistry Steps. (2021). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Available at: [Link]

  • ACS Publications. (2022). Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists. Journal of Medicinal Chemistry. Available at: [Link]

  • Mansoura University. (2012). Heterocyclic Synthesis Via Enaminonitriles: One-Pot Synthesis of Some New Pyrazole, Pyrimidine, Pyrazolo[1,5-A]Pyrimidine and Pyrido[2,3-D]Pyrimidine Derivatives. Journal of Heterocyclic Chemistry. Available at: [Link]

  • ResearchGate. (2013). How to do a reduction of 4,6 dichloro-5-nitro pyrimidine to 4,6 dichloro-5-amino pyrimidine?. Available at: [Link]

  • Semantic Scholar. (2022). New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking. Available at: [Link]

  • Nature. (2024). Highly efficient synthesis of pyrimidine-5-carbonitrile derivatives over a robust biowaste bone char-Bronsted solid acid catalyst. Scientific Reports. Available at: [Link]

  • MDPI. (2022). Arylation Reactions in the Synthesis of Biologically Important 2,5-Diaryl-1,3,4-Oxadiazoles. Molecules. Available at: [Link]

Sources

Application

Topic: Strategic Crystallization of 2-(3-Fluorophenyl)pyrimidine-5-carbonitrile for Pharmaceutical Development

An Application Note and Protocol from the Senior Application Scientist Audience: Researchers, scientists, and drug development professionals. Abstract: The isolation and purification of active pharmaceutical ingredients...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol from the Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract: The isolation and purification of active pharmaceutical ingredients (APIs) are critical steps in drug development, where the solid-state properties of the compound dictate its stability, bioavailability, and manufacturability.[1][2] 2-(3-Fluorophenyl)pyrimidine-5-carbonitrile, a molecule of interest in medicinal chemistry, presents a typical challenge for crystallization optimization. This guide provides a comprehensive framework for developing robust crystallization protocols for this and structurally similar compounds. We move beyond simple procedural lists to explain the thermodynamic and kinetic principles behind method selection, offering a self-validating system for achieving high-purity, crystalline material suitable for downstream applications.[3][4] The protocols detailed herein cover solvent screening, primary crystallization techniques—including slow cooling, antisolvent addition, and vapor diffusion—and analytical methods for solid-state characterization.

The Foundation: Physicochemical Understanding & Solvent Screening

A successful crystallization is not born from trial and error, but from a foundational understanding of the molecule's interaction with its environment.[5] The first step is to establish a physicochemical profile of 2-(3-Fluorophenyl)pyrimidine-5-carbonitrile. Its structure—featuring a fluorophenyl group, a pyrimidine core, and a nitrile moiety—suggests moderate polarity and a potential for specific intermolecular interactions like hydrogen bonding and π-stacking.

Strategic Solvent Screening

The selection of an appropriate solvent system is the most critical factor in crystallization.[6][7] The ideal solvent should exhibit high solubility at elevated temperatures and low solubility at ambient or sub-ambient temperatures. This temperature-dependent solubility is the primary driving force for crystallization.[8]

Protocol for Solubility Screening:

  • Solvent Selection: Choose a diverse panel of 10-15 solvents with varying polarities, hydrogen bonding capabilities, and boiling points (see Table 1).

  • Sample Preparation: To approximately 5-10 mg of 2-(3-Fluorophenyl)pyrimidine-5-carbonitrile in a small glass vial, add the test solvent dropwise (e.g., 50 µL aliquots).

  • Observation at Ambient Temperature: After each addition, vortex the mixture for 30-60 seconds. Record the volume of solvent required to fully dissolve the compound. If it dissolves in <100 µL, it is likely too soluble. If it remains insoluble after 2 mL, it is poorly soluble.

  • Observation at Elevated Temperature: For solvents where the compound is sparingly soluble at room temperature, heat the vial to near the solvent's boiling point. Observe if dissolution occurs.

  • Cooling and Precipitation: Allow the heated, clear solutions to cool slowly to room temperature. Observe for spontaneous precipitation or crystal formation. Note the quality of the solid (crystalline vs. amorphous) and the relative yield.

  • Classification: Categorize solvents as "Good Solvents" (dissolves well, especially when heated), "Poor Solvents" (sparingly or insoluble), or "Intermediate." This classification is crucial for selecting a method.

Table 1: Representative Solvents for Crystallization Screening

Solvent Class Boiling Point (°C) Rationale for Inclusion
Heptane Non-polar 98 Tests van der Waals interactions; often an antisolvent.
Toluene Aromatic 111 Explores π-stacking interactions with the phenyl ring.
Dichloromethane (DCM) Halogenated 40 A versatile, moderately polar solvent.
Ethyl Acetate Ester 77 Polar aprotic, good intermediate solvent.
Acetone Ketone 56 Polar aprotic, good solvent power.
Acetonitrile Nitrile 82 Polar aprotic, may interact with the nitrile group.
Isopropanol (IPA) Protic (Alcohol) 82 Hydrogen bond donor/acceptor.
Ethanol Protic (Alcohol) 78 Common protic solvent, often forms solvates.
Methanol Protic (Alcohol) 65 Highly polar protic solvent.
Water Protic (Aqueous) 100 Tests for hydrate formation; often an antisolvent.
Tetrahydrofuran (THF) Ether 66 Polar aprotic, strong solvent.

| N,N-Dimethylformamide (DMF) | Amide | 153 | Highly polar aprotic, for poorly soluble compounds.[9] |

G cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Method Selection cluster_2 Phase 3: Characterization Crude Crude Material (2-(3-Fluorophenyl)pyrimidine-5-carbonitrile) Screen Solubility Screening (Table 1) Crude->Screen Decision Analyze Solubility Data Screen->Decision Cooling Slow Cooling (High solubility hot, low cold) Decision->Cooling  Temp. Gradient?   Antisolvent Antisolvent Addition (Soluble in 'Solvent A', Insoluble in 'Solvent B') Decision->Antisolvent Miscible Pair? Vapor Vapor Diffusion (Small scale, high quality needed) Decision->Vapor Single Crystal? Crystals Crystalline Solid Obtained Cooling->Crystals Antisolvent->Crystals Vapor->Crystals SCXRD SC-XRD (3D Structure) Vapor->SCXRD If single crystal XRPD XRPD (Phase ID, Polymorph) Crystals->XRPD DSC DSC (Melting Point, Purity) Crystals->DSC

Caption: General workflow for developing a crystallization protocol.

Core Crystallization Protocols

The choice of method is dictated by the results of the solvent screen and the desired outcome (e.g., bulk purification vs. single crystals for structural analysis).[10]

Protocol: Slow Cooling Crystallization

This is the most common industrial method, relying on reducing the temperature of a saturated solution to induce supersaturation and subsequent crystal growth.[11][12]

  • Dissolution: In an Erlenmeyer flask, dissolve the compound in a minimal amount of a pre-selected "Good Solvent" at an elevated temperature (e.g., 60-80°C or near boiling).[13] Add the hot solvent portion-wise until a clear solution is achieved.

  • Slow Cooling: Cover the flask (e.g., with a watch glass) to prevent rapid evaporation and contamination. Allow it to cool slowly to room temperature. The slow rate is crucial for forming larger, more ordered crystals.[14]

  • Crystal Growth: As the solution cools, the solubility decreases, and crystals should begin to form.[13] Avoid agitation during this phase to prevent the formation of many small nuclei.

  • Further Cooling: Once at room temperature, place the flask in an ice bath or refrigerator (0-4°C) for several hours to maximize the yield.[13]

  • Isolation: Collect the crystals via vacuum filtration using a Büchner funnel.[13]

  • Washing: Gently wash the crystals with a small amount of the cold crystallization solvent to remove any residual soluble impurities.[13]

  • Drying: Dry the crystals under vacuum at a moderate temperature.

Protocol: Antisolvent Crystallization

This technique is highly effective when a compound is very soluble in one solvent but poorly soluble in another that is miscible with the first.[15][16][17] Supersaturation is achieved by changing the composition of the solvent matrix.[10]

  • Dissolution: Dissolve the compound in a minimal amount of a "Good Solvent" (e.g., THF, Acetone, DMF) at room temperature to form a concentrated solution.

  • Antisolvent Addition: Slowly add a miscible "Antisolvent" (e.g., Water, Heptane, Diethyl Ether) dropwise to the stirred solution.

  • Induction: Continue adding the antisolvent until the solution becomes persistently turbid. This indicates the onset of nucleation.

  • Growth: At the first sign of turbidity, stop the addition and allow the solution to stir or stand. The initial nuclei will grow into larger crystals. If no crystals form, a small additional amount of antisolvent may be required.

  • Equilibration & Isolation: Allow the mixture to equilibrate for a few hours, then isolate the crystals by vacuum filtration as described in the slow cooling protocol.

Table 2: Example Solvent / Antisolvent Pairs

Good Solvent Miscible Antisolvent(s)
Dichloromethane Heptane, Pentane
Acetone Water, Heptane
Methanol / Ethanol Water, Diethyl Ether
Tetrahydrofuran (THF) Water, Heptane

| N,N-Dimethylformamide (DMF) | Water, Ethyl Acetate |

Protocol: Vapor Diffusion

This is the preferred method for growing high-quality single crystals for X-ray diffraction, as it provides a very slow and controlled approach to supersaturation.[14][18][19]

  • Preparation: Dissolve a few milligrams of the compound in a "Good" or "Intermediate" solvent (less volatile) in a small, open vial (e.g., a 1-dram vial).

  • Setup: Place this inner vial inside a larger container (e.g., a 20 mL scintillation vial or a small beaker) that contains a larger volume of a volatile "Antisolvent."

  • Sealing: Seal the outer container tightly.

  • Diffusion: The more volatile antisolvent will slowly diffuse in the vapor phase into the less volatile good solvent.[20] This gradually changes the solvent composition in the inner vial, reducing the compound's solubility.

  • Crystallization: Over hours or days, the solution in the inner vial will become supersaturated, leading to the slow growth of crystals.[13] Do not disturb the setup during this process.

  • Harvesting: Once suitable crystals have formed, carefully open the container and remove the inner vial. Decant the mother liquor and gently dry the crystals.

Caption: Schematic of a vial-in-vial vapor diffusion setup.

Solid-State Characterization: Validating the Crystalline Form

Obtaining a solid is not the end goal; confirming its crystalline nature and identifying its form is essential.[21] The existence of multiple crystalline forms (polymorphism) can significantly impact a drug's properties.[4][22]

  • X-Ray Powder Diffraction (XRPD): This is the definitive technique for identifying a crystalline material.[2][23] Each crystalline phase produces a unique diffraction pattern, serving as its "fingerprint."[24][25] Comparing the XRPD patterns of batches produced by different methods is the primary way to screen for polymorphs.

  • Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as a function of temperature.[26] It provides a sharp melting point for a pure crystalline substance and can reveal polymorphic transitions, desolvation events, or the glass transition of amorphous material.[27][28]

  • Single-Crystal X-ray Diffraction (SC-XRD): If a high-quality single crystal is obtained (often via vapor diffusion), SC-XRD can determine the precise three-dimensional arrangement of atoms in the crystal lattice.[29][30] This provides unequivocal proof of the molecular structure.

Troubleshooting

Table 3: Common Crystallization Issues and Solutions

Problem Possible Cause(s) Suggested Solution(s)
No Crystals Form Solution is not supersaturated; compound is too soluble. Re-heat and evaporate some solvent to increase concentration. For antisolvent method, add more antisolvent.[13]
Cooling was too rapid, preventing nucleation. Ensure the solution is well-insulated and cools slowly over several hours.
Oiling Out Supersaturation is too high; compound precipitates from solution faster than it can form an ordered lattice. Re-heat to re-dissolve the oil, add slightly more solvent to reduce concentration, and cool more slowly. Use a more viscous solvent.
Microcrystals/Powder Nucleation rate is much higher than the growth rate (often due to rapid cooling or high supersaturation). Reduce the cooling rate. Use a more dilute solution. Introduce a seed crystal to promote growth over nucleation.[8]

| Poor Yield | Compound has significant solubility even at low temperatures. | For cooling crystallization, ensure final temperature is as low as practical. For antisolvent, ensure a sufficient volume of antisolvent was added. |

References

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  • Cocktail-Solvent Screening to Enhance Solubility, Increase Crystal Yield, and Induce Polymorphs. (2025). Pharmaceutical Technology.
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  • Preparation and Characterisation of Pharmaceutical Solids – A Review. (2017). Research and Reviews.
  • High Resolution Characterization of Pharmaceutical Polymorphs Using Power Compensation DSC. (n.d.). PerkinElmer.
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  • Crystal Growing Tips. (2015). University of Florida.
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  • Technical Support Center: Crystallization of Pyrimidine Compounds. (2025). Benchchem.
  • x Ray crystallography. (n.d.). PMC - NIH.
  • Identification of crystalline materials with X-Ray Diffraction (XRD). (n.d.). FORCE Technology.
  • Crystallization of low-molecular-weight organic compounds for X-ray crystallography. (n.d.). IUCr.
  • Crystal growth by oriented attachment: kinetic models and control factors. (n.d.). RSC Publishing.
  • ANTISOLVENT CRYSTALLIZATION: A NOVEL APPROACH TO BIOAVAILABILITY ENHANCEMENT. (2018). ResearchGate.
  • Studying Polymorphism by Means of DSC. (2020). NETZSCH Analyzing & Testing.
  • About X-ray Diffraction. (n.d.). Diamond Light Source.
  • Characterization of Polymorphism of Pharmaceuticals Using the Pyris 6 DSC. (n.d.). Thermal Support.
  • Recent progress in antisolvent crystallization. (n.d.). CrystEngComm (RSC Publishing).
  • Guide for crystallization. (n.d.).
  • The Kinetic Control of Crystal Growth in Geological Reactions: An Example of Olivine–Ilmenite Assemblage. (2025). ResearchGate.
  • Crystallization. (n.d.). Wikipedia.
  • Crystal Growth. (n.d.).
  • Optimal Solvent Screening for the Crystallization of Pharmaceutical Compounds from Multisolvent Systems. (2025). Request PDF - ResearchGate.
  • Drug Substance Solid State Characterization. (n.d.). Agno Pharmaceuticals.
  • CHARACTERIZATION OF CRYSTALLINE AND AMORPHOUS CONTENT IN PHARMACEUTICAL SOLIDS BY DIELECTRIC THERMAL ANALYSIS. (n.d.). IARDO.
  • Thermodynamics and crystallization kinetics. (n.d.). MPI.
  • Chemical crystallization. (n.d.). SPT Labtech.
  • Screening and Selection of Solid Forms: Optimizing Drug Development. (2025). Solitek Pharma.
  • The kinetics of nucleation and crystal growth and scaling laws for magmatic crystallization. (n.d.). Institut de Physique du Globe de Paris.
  • crystallization of small molecules. (n.d.).
  • Getting crystals your crystallographer will treasure: a beginner's guide. (n.d.). PMC.
  • Preparation, Crystal Structure, Supramolecular Assembly, and DFT Studies of Two Organic Salts Bearing Pyridine and Pyrimidine. (n.d.). PMC.
  • The Persistence of Hydrogen Bonds in Pyrimidinones: From Solution to Crystal. (2024). ACS Organic & Inorganic Au.
  • What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO? (2016). ResearchGate.
  • Preparation of Pyrimidine and Pyridine-Based Co-Crystal Salts, DFT Study, And Single-Crystal Assisted Noncovalent Interactions Exploration. (2023).
  • Understanding the Importance of Crystallization Processes. (2020). Contract Pharma.
  • Crystallizing the Uncrystallizable: Insights from Extensive Screening of PROTACs. (n.d.). PMC.
  • A Practical Approach for Using Solubility to Design Cooling Crystallisations. (2025). ResearchGate.

Sources

Technical Notes & Optimization

Troubleshooting

Solubility issues of 2-(3-Fluorophenyl)pyrimidine-5-carbonitrile in DMSO

Topic: Solubility & Handling Optimization in DMSO Technical Snapshot & Physicochemical Profile Before addressing specific solubility protocols, it is critical to understand the molecular drivers governing the behavior of...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility & Handling Optimization in DMSO

Technical Snapshot & Physicochemical Profile

Before addressing specific solubility protocols, it is critical to understand the molecular drivers governing the behavior of 2-(3-Fluorophenyl)pyrimidine-5-carbonitrile (CAS: 960198-61-2). This compound belongs to a class of planar, electron-deficient heterocycles often used as scaffolds in kinase inhibitor discovery (e.g., EGFR, COX-2 targets) [1, 2].

PropertyValue (Experimental/Predicted)Implication for Solubility
Molecular Formula C₁₁H₆FN₃Low MW, high aromaticity.
Molecular Weight 199.18 g/mol Small molecule, kinetically fast precipitation.
LogP (Octanol/Water) ~2.5 - 3.2 (Predicted)Lipophilic . Poor aqueous solubility; high affinity for DMSO.
H-Bond Donors/Acceptors 0 / 3Lacks donors to interact with water; relies on acceptors.
Crystal Lattice Energy High (Planar Stacking)Critical Issue : The planar pyrimidine and phenyl rings allow tight

-

stacking, making the solid state very stable and difficult to disrupt without dipolar aprotic solvents [3].

Core Solubility Mechanics

The "Crash-Out" Phenomenon

Users frequently report that this compound dissolves well in 100% DMSO but precipitates immediately upon dilution into aqueous buffers (PBS, media).

Mechanism: DMSO is a dipolar aprotic solvent that disrupts the stable crystal lattice of the pyrimidine-nitrile scaffold by interacting with the electron-deficient


-systems. However, when water (a protic solvent) is added, the high dielectric constant and hydrogen-bonding network of water force the lipophilic 2-(3-Fluorophenyl)pyrimidine-5-carbonitrile molecules together to minimize surface area (the Hydrophobic Effect). Because the molecule is planar, these aggregates rapidly reorganize into micro-crystals, causing visible precipitation or "crashing out" [4].

Troubleshooting Guide (Q&A)

Q1: I cannot get the powder to dissolve in DMSO at 50 mM. It remains cloudy.[1] What should I do?

Diagnosis: You are likely fighting high crystal lattice energy or moisture contamination.[1] Action Plan:

  • Verify DMSO Quality: Ensure you are using Anhydrous DMSO (Grade ≥99.9%). DMSO is hygroscopic; even 1% water absorption can drastically reduce the solubility of this lipophilic nitrile [5].

  • Thermodynamic Input:

    • Heat: Warm the vial to 37°C - 45°C in a water bath for 5-10 minutes. This increases the kinetic energy to overcome the lattice enthalpy.

    • Sonication: Use a bath sonicator (35-40 kHz) for 10 minutes. Note: Avoid probe sonicators to prevent sample overheating/degradation.

  • Vortexing: Vigorous vortexing is required to break up the wetted powder clumps that form a "gel" layer preventing solvent penetration.

Q2: My stock solution was clear, but after freezing at -20°C, it has crystals that won't redissolve.

Diagnosis: Freeze-thaw cycling has induced nucleation. Action Plan:

  • Thaw Completely: Do not attempt to pipette from a semi-frozen solution. The liquid phase will be hyper-concentrated, and the solid phase is pure compound.

  • Heat Cycle: Heat the sealed vial to 37°C for 15 minutes and vortex.

  • Visual Check: Hold the vial up to a light source. If you see "shimmering" (birefringence), micro-crystals are still present. Repeat heating.

  • Prevention: Aliquot stocks into single-use volumes (e.g., 20 µL) to avoid repeated freeze-thaw cycles. Store in a desiccator to prevent water uptake during freezing [5].

Q3: When I dilute my DMSO stock (10 mM) into cell culture media (1:1000), I see a fine precipitate.

Diagnosis: Localized supersaturation during mixing. Action Plan:

  • Do NOT: Drop the DMSO stock directly into a static volume of media. This creates a local high-concentration "hotspot" where the compound crashes out instantly.

  • DO (The "Jet" Method):

    • Hold the tube of media at a 45° angle.

    • Vortex the media gently.

    • Inject the DMSO stock into the center of the vortex (submerged tip) to ensure immediate dispersion.

  • Alternative (Intermediate Dilution): Perform a serial dilution in DMSO first (e.g., 10 mM

    
     1 mM in DMSO), then dilute into media. This reduces the concentration gradient shock.
    

Validated Experimental Protocols

Protocol A: Determination of Maximum Solubility (Solubility Limit Test)

Use this protocol if you need to define the upper limit for your specific batch.

  • Weighing: Weigh ~2 mg of compound into a clear glass HPLC vial.

  • Titration: Add Anhydrous DMSO in 10 µL increments.

  • Agitation: After each addition, vortex for 30 seconds and sonicate for 1 minute.

  • Observation: Check for clarity.

    • Calculation: Solubility (

      
      ) = Mass (mg) / Volume added (mL).
      
  • Verification: Centrifuge at 13,000 x g for 5 minutes. If a pellet forms, the solution was a suspension, not a true solution.

Protocol B: The "Stepwise" Aqueous Dilution (For Assays)

Designed to minimize precipitation in biochemical assays.

  • Prepare Stock: 10 mM in 100% DMSO.

  • Prepare Diluent: buffer containing 0.05% Tween-20 or Triton X-100 . The surfactant suppresses nucleation of the lipophilic compound.

  • Mixing:

    • Place 990 µL of Diluent in a tube.

    • While vortexing the Diluent, add 10 µL of Stock.

    • Result: 100 µM working solution with 1% DMSO.

Workflow Visualization

The following diagram illustrates the decision logic for handling solubility issues with 2-(3-Fluorophenyl)pyrimidine-5-carbonitrile.

SolubilityWorkflow Start Start: Solid Powder 2-(3-Fluorophenyl)pyrimidine-5-carbonitrile Solvent Add Anhydrous DMSO (Target: 10-50 mM) Start->Solvent Check1 Visual Inspection: Clear Solution? Solvent->Check1 Heat Troubleshoot: 1. Heat to 37°C 2. Sonicate 10 min 3. Vortex Check1->Heat Cloudy/Particulates SuccessStock Stock Solution Ready (Store -20°C, Desiccated) Check1->SuccessStock Clear Heat->Check1 Re-inspect Dilution Dilution into Aqueous Buffer (Assay Prep) SuccessStock->Dilution Check2 Precipitation Observed? Dilution->Check2 FixPrecip Optimization: 1. Use 'Jet' Mixing 2. Add Surfactant (Tween-20) 3. Lower Final Conc. Check2->FixPrecip Yes (Cloudy) FinalAssay Assay Ready (Stable for <4 hours) Check2->FinalAssay No (Clear) FixPrecip->FinalAssay Retest

Caption: Logical workflow for solubilization and troubleshooting precipitation events.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 960198-61-2. Retrieved from [Link]

  • ResearchGate Scientific Forum. Discussions on Pyrimidine Solubility and DMSO Stock Stability. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Cyclization Failures in Pyrimidine Carbonitrile Synthesis

Welcome to the Technical Support Center for pyrimidine carbonitrile synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this crucial synthetic...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for pyrimidine carbonitrile synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this crucial synthetic transformation. Instead of a rigid, one-size-fits-all approach, this resource provides in-depth, field-proven insights into the common challenges encountered during the cyclization step, focusing on the causality behind experimental choices to empower you to troubleshoot effectively.

Frequently Asked Questions (FAQs)

Here, we address some of the most common initial hurdles in pyrimidine carbonitrile synthesis.

Q1: My reaction is not yielding any of the desired pyrimidine carbonitrile. Where should I start troubleshooting?

A1: A complete lack of product formation often points to fundamental issues with the starting materials, reaction setup, or the chosen conditions. Begin by verifying the purity and integrity of your reactants, especially the nitrile and the nitrogen source (e.g., amidine, guanidine, or urea). Impurities can inhibit the reaction.[1] Ensure that your reaction is conducted under strictly anhydrous conditions if your chosen method is moisture-sensitive, as is the case with Pinner-type syntheses where the imidate salt intermediate is highly susceptible to hydrolysis.[2][3] Finally, re-evaluate your catalyst choice and concentration; many of these cyclizations are acid or base-catalyzed, and the absence or deactivation of the catalyst will stall the reaction.[1][4]

Q2: I'm observing a very low yield of my target molecule. What are the likely culprits?

A2: Low yields are a frequent challenge and can stem from several factors. Suboptimal reaction conditions, such as incorrect temperature or reaction time, are a common cause.[1][5] It's crucial to monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) to determine the optimal duration.[5] Competing side reactions, such as the Knoevenagel condensation between an aldehyde and the nitrile source, can consume starting materials and reduce the yield of the desired pyrimidine.[2] Incomplete cyclization of an open-chain intermediate is another possibility, particularly with sterically hindered substrates.[2]

Q3: My crude product is a complex mixture that is difficult to purify. What are the common byproducts I should be aware of?

A3: The formation of byproducts is a significant challenge in pyrimidine synthesis. In reactions like the Biginelli synthesis, you might encounter Hantzsch-type 1,4-dihydropyridines, which form when two equivalents of the β-ketoester react with the aldehyde and ammonia (from urea decomposition).[1][5] Other common byproducts include Michael adducts, where the β-ketoester adds to an α,β-unsaturated intermediate, and linear ureides resulting from incomplete cyclization.[1] In Pinner-type syntheses, self-condensation of the 1,3-dicarbonyl compound or hydrolysis of the amidine starting material can lead to a complex product mixture.[5]

In-Depth Troubleshooting Guides

This section provides a more detailed, systematic approach to resolving persistent issues in your pyrimidine carbonitrile synthesis.

Scenario 1: Low or No Product Yield

A low or nonexistent yield is a frustrating but common issue. The following workflow provides a structured approach to diagnosing and resolving the problem.

Troubleshooting Workflow for Low/No Yield

A Low or No Yield Observed B Verify Starting Material Purity & Integrity (Nitrile, Amidine, etc.) A->B Step 1 C Ensure Anhydrous Conditions (if applicable) B->C Step 2 D Evaluate Catalyst Activity & Loading C->D Step 3 E Optimize Reaction Temperature D->E Step 4 F Monitor Reaction Over Time (TLC) E->F Step 5 G Consider Alternative Solvent F->G Step 6 H Re-evaluate Stoichiometry G->H Step 7 I Yield Improved H->I

Caption: A systematic approach to troubleshooting low or no yield in pyrimidine carbonitrile synthesis.

Detailed Troubleshooting Steps:

  • Starting Material Integrity:

    • Action: Re-purify your starting materials. Amidines, for example, can be hygroscopic and hydrolyze over time, so using freshly prepared or purified amidine hydrochloride is critical.[5]

    • Rationale: Impurities can act as catalyst poisons or participate in unwanted side reactions, consuming reactants and lowering the yield of the desired product.[1]

  • Anhydrous Conditions:

    • Action: For moisture-sensitive reactions like the Pinner synthesis, ensure all glassware is oven-dried, and use anhydrous solvents.[2] Running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) is also recommended.[2]

    • Rationale: Water can hydrolyze key intermediates, such as the Pinner salt, leading to the formation of esters as byproducts instead of the desired pyrimidine.[2]

  • Catalyst Activity:

    • Action: If using a reusable catalyst, ensure it has been properly regenerated.[5] For acid-catalyzed reactions, verify the concentration and consider screening different Brønsted or Lewis acids.[1][4]

    • Rationale: The catalyst is often essential for activating the reactants and facilitating the cyclization step. An inactive or insufficient amount of catalyst will result in a sluggish or failed reaction.[1]

  • Reaction Temperature and Time:

    • Action: Systematically vary the reaction temperature. While some reactions proceed at room temperature, heating is often necessary to overcome the activation energy.[1][4] Monitor the reaction progress by TLC to determine the optimal reaction time and prevent product degradation from prolonged heating.[1][5]

    • Rationale: Reaction kinetics are highly dependent on temperature. Insufficient heat may lead to a slow or incomplete reaction, while excessive heat can cause decomposition of reactants or products.

  • Solvent Effects:

    • Action: Experiment with different solvents. While polar solvents like ethanol are commonly used, solvent-free conditions have also been shown to improve yields and shorten reaction times in some cases.[1][4][6]

    • Rationale: The solvent can influence the solubility of reactants and intermediates, as well as the reaction rate.[1][5]

Scenario 2: Incomplete Cyclization and Intermediate Accumulation

Observing the accumulation of an intermediate without conversion to the final product points to a specific bottleneck in the reaction mechanism.

Reaction Pathway and Point of Failure

A Starting Materials (e.g., α,β-unsaturated nitrile + Guanidine) B Michael Addition (Open-Chain Intermediate) A->B C Intramolecular Cyclization (Dihydropyrimidine Intermediate) B->C Failure Cyclization Failure B->Failure D Aromatization (Final Pyrimidine Carbonitrile) C->D

Caption: A simplified reaction pathway highlighting the critical intramolecular cyclization step.

Detailed Troubleshooting Steps:

  • Enhancing Electrophilicity:

    • Action: If the cyclization is acid-catalyzed, consider increasing the catalyst loading or switching to a stronger acid to further activate the carbonyl or nitrile group for intramolecular attack.[2][5]

    • Rationale: The cyclization step often involves the nucleophilic attack of a nitrogen atom on an electrophilic carbon. Insufficient activation of the electrophile can stall the reaction at the open-chain intermediate stage.

  • Overcoming Steric Hindrance:

    • Action: If your substrates are sterically bulky, prolonged reaction times or higher temperatures may be necessary to facilitate the cyclization.[1] In some cases, redesigning the synthesis to use a less sterically hindered substrate might be required.[5]

    • Rationale: Large substituents on the reacting molecules can physically block the approach of the nucleophile, slowing down or preventing the cyclization reaction.

  • Alternative Cyclization Strategies:

    • Action: Investigate alternative methods for inducing cyclization. For instance, in Thorpe-Ziegler type reactions, the choice of a strong, non-nucleophilic base is crucial for the initial deprotonation and subsequent intramolecular attack.[7][8] Microwave-assisted synthesis can also sometimes promote challenging cyclizations by providing rapid and uniform heating.[9][10]

    • Rationale: Different reaction conditions can favor alternative mechanistic pathways. A change in base, solvent, or energy input can sometimes overcome the kinetic barrier of a difficult cyclization step.

Scenario 3: Formation of Isomeric or Unexpected Byproducts

The isolation of a product with the correct mass but incorrect spectroscopic data suggests the formation of an isomer or an unexpected rearranged product.

Table 1: Common Isomeric Byproducts and Diagnostic Features

Byproduct TypeTypical Formation ConditionsKey Spectroscopic Signatures
Hantzsch-type DihydropyridinesHigh temperatures, urea as nitrogen sourceAbsence of the pyrimidine ring signals in NMR; characteristic dihydropyridine proton signals.
Open-chain Ureide IntermediateInsufficient cyclization conditionsPresence of all starting material components in NMR and mass spectrometry, but with an open-chain structure.[2]
Knoevenagel Condensation ProductCompeting reaction pathwayAbsence of the nitrogen-containing component (e.g., urea) in the final structure.[2]

Troubleshooting Strategies:

  • Controlling Reaction Selectivity:

    • Action: Carefully control the reaction temperature and order of addition of reagents. For example, adding urea last in a Biginelli-type reaction can sometimes minimize its decomposition to ammonia, which can promote the competing Hantzsch pathway.[5]

    • Rationale: The kinetics of competing reaction pathways can be influenced by reaction parameters. By optimizing these conditions, you can favor the formation of the desired product over unwanted side products.

  • Catalyst Choice:

    • Action: The choice of catalyst can significantly influence the selectivity of the reaction. Screen a variety of Lewis and Brønsted acids to identify one that favors the desired cyclization pathway.[1][5]

    • Rationale: Different catalysts can interact with the substrates in distinct ways, potentially favoring one transition state over another and thereby directing the reaction towards a specific product.

Experimental Protocols

Protocol 1: General Procedure for a Three-Component Synthesis of 4-Amino-5-pyrimidinecarbonitriles

This protocol is a general guideline and may require optimization for specific substrates.

  • To a round-bottom flask, add the aldehyde (1.0 eq), malononitrile (1.0 eq), and guanidine nitrate (1.2 eq).

  • Add a suitable solvent (e.g., ethanol or DMF) and a catalytic amount of a base (e.g., piperidine or potassium carbonate).[11][12]

  • Heat the reaction mixture to reflux and monitor the progress by TLC. Reaction times can vary from a few hours to overnight.[5]

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate has formed, collect the solid by filtration. Otherwise, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain the desired 4-amino-5-pyrimidinecarbonitrile.[5]

Protocol 2: Pinner-Type Synthesis of a 2-Substituted Pyrimidine

This protocol emphasizes the need for anhydrous conditions.

  • Ensure all glassware is oven-dried and assembled under an inert atmosphere (e.g., N₂ or Ar).[2]

  • In a round-bottom flask, dissolve the β-diketone (1.0 eq) and the amidine hydrochloride (1.1 eq) in anhydrous ethanol.[2]

  • Add a strong base, such as sodium ethoxide (1.1 eq), to the mixture.

  • Stir the reaction at room temperature or with gentle heating, monitoring the progress by TLC.

  • Once the reaction is complete, neutralize the mixture with a suitable acid (e.g., dilute HCl).[5]

  • Remove the solvent under reduced pressure and purify the residue by column chromatography or recrystallization.[5]

References

  • Al-Mousawi, S. M., et al. (2008).
  • Fathalla, O. A. (n.d.). SYNTHESIS OF PYRIMIDINE DERIVATIVES. Retrieved from [Link]

  • Sirsat, S. B., et al. (2021). Simple and Efficient Synthesis Of Fused Hydroxy Pyrimido Pyrimidine Dinitrile Heterocycles and Its Derivatives.
  • Al-Mousawi, S. M., et al. (2009). Heterocyclic o-Aminonitriles: Preparation of Pyrazolo[3,4-d]-pyrimidines with Modification of the Substituents at the 1-Position. Molecules, 14(2), 798-815.
  • Taylor, E. C., & Loeffler, P. K. (1960). A New Pyrimidine Synthesis from o-Aminonitriles. Journal of the American Chemical Society, 82(12), 3147–3151.
  • Kumar, A., et al. (2019). One pot synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide using ammonium chloride under solvent free condition. Journal of Chemical Sciences, 131(6), 1-7.
  • Ghorbani-Vaghei, R., et al. (2024). Highly efficient synthesis of pyrimidine-5-carbonitrile derivatives over a robust biowaste bone char-Bronsted solid acid catalyst. Scientific Reports, 14(1), 3296.
  • Gautam, A. (2018). Pinner pyrimidine synthesis. SlideShare. Retrieved from [Link]

  • Wikipedia. (n.d.). Pinner reaction. Retrieved from [Link]

  • Sharma, A., et al. (2023). Recent Progress in Heterocycle Synthesis: Cyclization Reaction with Pyridinium and Quinolinium 1,4-Zwitterions. Molecules, 28(7), 3099.
  • El-Henawy, A. A., et al. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Advances, 14(18), 12695-12711.
  • Wikipedia. (n.d.). Thorpe reaction. Retrieved from [Link]

  • Soliman, A. M. M., et al. (2003). Novel Synthesis of Condensed Pyridin-2(1H)-one and Pyrimidine Derivatives.
  • Wikipedia. (n.d.). Pyrimidine. Retrieved from [Link]

  • Grokipedia. (n.d.). Thorpe reaction. Retrieved from [Link]

  • Trofimov, B. A., et al. (2021). Pyrrole–Aminopyrimidine Ensembles: Cycloaddition of Guanidine to Acylethynylpyrroles. Molecules, 26(6), 1692.
  • ResearchGate. (n.d.). Optimization of the Thorpe-Ziegler cyclization. Retrieved from [Link]

  • Wiles, C., et al. (2012). Condensation reactions of guanidines with bis-electrophiles: Formation of highly nitrogenous heterocycles. Tetrahedron, 68(38), 7952-7959.
  • ResearchGate. (n.d.). Synthesis of 2‐Amino pyrimidinones 3 a–i. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Thermal Stability of 2-(3-Fluorophenyl)pyrimidine-5-carbonitrile

Executive Technical Summary Compound Profile: 2-(3-Fluorophenyl)pyrimidine-5-carbonitrile Core Stability Verdict: Thermodynamically Stable / Kinetically Reactive As a Senior Application Scientist, I must clarify a critic...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Technical Summary

Compound Profile: 2-(3-Fluorophenyl)pyrimidine-5-carbonitrile Core Stability Verdict: Thermodynamically Stable / Kinetically Reactive

As a Senior Application Scientist, I must clarify a critical distinction often missed in early-phase development: this molecule possesses high intrinsic thermal stability (often stable >200°C in inert melt) but exhibits significant chemical instability under reflux conditions in the presence of nucleophiles or protic solvents.

The electron-withdrawing nature of the nitrile group at C5, combined with the inherent electron deficiency of the pyrimidine ring, creates a "push-pull" system. While the 3-fluorophenyl moiety is relatively inert, it modulates the lipophilicity and solubility. The primary failure modes during reflux are nitrile hydrolysis and nucleophilic aromatic substitution (SNAr) at the pyrimidine ring.

Degradation Pathways & Mechanisms

Before addressing specific troubleshooting steps, you must understand the "Invisible" chemistry occurring in your flask. The following diagram illustrates the two primary degradation vectors during reflux.

DegradationPathways Figure 1: Primary Thermal Degradation Vectors in Reflux Start 2-(3-Fluorophenyl) pyrimidine-5-carbonitrile (Intact) Amide Byproduct A: Carboxamide (M+18) Start->Amide H2O / H+ or OH- (Reflux) NuAttack Byproduct C: Alkoxy-Pyrimidine (Solvent Adduct) Start->NuAttack ROH (MeOH/EtOH) + Base Acid Byproduct B: Carboxylic Acid (M+19) Amide->Acid Prolonged Reflux

Figure 1: The nitrile group is the primary failure point (Red path), followed by ring susceptibility to solvent attack (Yellow path).

Troubleshooting Guide (Q&A)

Category A: Hydrolysis & hydration (The "M+18" Issue)

Q1: I am refluxing in acidic methanol to remove a protecting group, but LC-MS shows a growing peak at M+18. Is this a hydrate?

Diagnosis: No, this is likely the primary amide . Root Cause: The nitrile group at C5 is activated by the electron-deficient pyrimidine ring. In refluxing acidic media (e.g., HCl/MeOH), the nitrile undergoes partial hydrolysis to the carboxamide (-CONH₂). Technical Fix:

  • Switch to Aprotic Acidolysis: If acid is required, use Trifluoroacetic acid (TFA) in Dichloromethane (DCM) at room temperature instead of refluxing mineral acids.

  • Kinetics Control: If reflux is unavoidable, limit reaction time. Hydrolysis is kinetically slow initially but accelerates exponentially with temperature. Monitor via UPLC every 30 minutes.

Q2: My compound precipitates as a white solid after refluxing in aqueous base (Suzuki Coupling). The NMR shows a loss of the nitrile peak (~117 ppm in C13).

Diagnosis: Complete hydrolysis to the carboxylate salt . Root Cause: Basic reflux (NaOH/KOH/Carbonate) attacks the nitrile rapidly, converting it to the carboxylic acid salt. Technical Fix:

  • Buffer pH: Lower the pH of the aqueous phase to 7.5–8.0 using Phosphate Buffer instead of Carbonate.

  • Solvent Switch: Move to a non-aqueous basic system if possible (e.g., Cs₂CO₃ in anhydrous Dioxane).

Category B: Nucleophilic Attack (The "Yield Loss" Issue)

Q3: I am refluxing in Ethanol with Sodium Ethoxide. My product is disappearing, but I don't see the amide. What is happening?

Diagnosis: You are triggering Nucleophilic Aromatic Substitution (SNAr) . Root Cause: The pyrimidine ring is electron-poor. The nitrile at C5 makes C2, C4, and C6 highly electrophilic. Ethoxide is a strong nucleophile and will attack the ring, potentially displacing the 3-fluorophenyl group or undergoing addition-elimination if other leaving groups are present. Technical Fix:

  • Steric Bulk: Use a bulkier base like t-BuOK or LiHMDS which is less nucleophilic but sufficiently basic.

  • Temperature Modulation: Do not reflux. Run the reaction at 40–60°C. The energy barrier for SNAr is higher than for deprotonation; lower heat favors the desired acid-base chemistry over substitution.

Category C: Solubility & Physical Stability

Q4: The compound dissolves at reflux in Toluene but crashes out immediately upon cooling, trapping impurities. How do I fix this?

Diagnosis: Aggressive Crystallization . Root Cause: The planar, rigid structure of the aryl-pyrimidine drives high lattice energy. Toluene is a poor solvent for polar nitriles at low temperatures. Technical Fix:

  • Co-Solvent System: Add 5-10% DMSO or DMF to the Toluene. This maintains solubility during the cooling phase, allowing for a controlled crystallization rather than a "crash" precipitation.

Optimized Reflux Protocol

To maximize thermal stability, you must decouple thermal energy from chemical reactivity. Use this decision matrix to select the correct solvent system.

RefluxProtocol Figure 2: Solvent Selection Decision Tree for Aryl-Pyrimidine Nitriles Start Select Reflux Condition ReagentType Is the Reagent Nucleophilic? (e.g., Amines, Alkoxides, OH-) Start->ReagentType YesNu High Risk of S_NAr ReagentType->YesNu Yes NoNu Is Water Present? ReagentType->NoNu No SolventA Use Aprotic / Non-Polar (Toluene, THF) Temp < 80°C YesNu->SolventA YesH2O Risk of Hydrolysis NoNu->YesH2O Yes NoH2O High Stability Zone NoNu->NoH2O No SolventB Limit Time (< 4h) Buffer pH 7-8 YesH2O->SolventB SolventC Safe for Reflux: MeCN, Dioxane, Xylene NoH2O->SolventC

Figure 2: Follow the Green path for maximum thermal stability. The Red paths require kinetic monitoring.

Comparative Solvent Stability Table
Solvent SystemReflux Temp (°C)Stability RatingPrimary Risk
Ethanol / Water 78°C⚠️ ModerateHydrolysis (Amide formation) after >6h.
Methanol / HCl 65°C❌ LowRapid Pinner reaction or Hydrolysis.
Toluene (Anhydrous) 110°C✅ HighMinimal degradation. Excellent for thermal rearrangement.
DMF / DMSO >150°C✅ HighStable, but difficult to remove. Watch for thermal decomposition of DMSO >140°C.
THF 66°C✅ HighGood stability, but low boiling point limits reaction rates.

References

  • Sheibani, H., et al. (2008). "Three-component Process for the Synthesis of 4-Amino-5-pyrimidinecarbonitriles Under Thermal Aqueous Conditions." Arkivoc, (ii), 115-123.[1]

  • Siahpour, Z., & Hajjami, M. (2024).[2] "Highly efficient synthesis of pyrimidine-5-carbonitrile derivatives over a robust biowaste bone char-Bronsted solid acid catalyst." Scientific Reports.

  • Sureja, D. K., et al. (2020). "Synthesis, COX-2 inhibition and Metabolic Stability Studies of 6-(4-fluorophenyl)-pyrimidine-5-carbonitrile derivatives." Journal of Fluorine Chemistry, 236, 109579.[3]

  • Baluja, S., et al. (2013). "Thermal analysis of some novel pyrimidine derivatives." Journal of Thermal Analysis and Calorimetry.

Sources

Optimization

Technical Support Center: Scalable Synthesis of 2-(3-Fluorophenyl)pyrimidine-5-carbonitrile

Ticket ID: PYR-SYN-005-CN Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Subject: Scalable Synthesis Routes, Troubleshooting, and Purification for 2-(3-Fluorophenyl)pyrimidine-...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PYR-SYN-005-CN Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Subject: Scalable Synthesis Routes, Troubleshooting, and Purification for 2-(3-Fluorophenyl)pyrimidine-5-carbonitrile

Executive Summary & Route Selection

User Query: "I need to synthesize multi-gram quantities of 2-(3-Fluorophenyl)pyrimidine-5-carbonitrile. What is the most robust method that minimizes impurities?"

Specialist Response: For the synthesis of 2-(3-Fluorophenyl)pyrimidine-5-carbonitrile , the choice of route depends heavily on your scale and raw material availability. We recommend Route A (Suzuki-Miyaura Coupling) for discovery-to-pilot scale (1g – 1kg) due to the commercial availability of the chloropyrimidine core. Route B (De Novo Cyclization) is reserved for multi-kilo cost-optimization campaigns.

Route Comparison Table
FeatureRoute A: Suzuki Coupling (Recommended) Route B: De Novo Cyclization
Key Steps 1 (Convergent)2 (Linear: Amidine formation

Cyclization)
Starting Materials 2-chloropyrimidine-5-carbonitrile + 3-fluorophenylboronic acid3-fluorobenzonitrile

Amidine + Vinamidinium salt
Scalability High (Robust, but Pd removal required)High (Cheaper materials, no heavy metals)
Key Risk Hydrolysis of nitrile to amide; Pd contaminationHygroscopic amidine salts; Exothermic cyclization
Atom Economy Moderate (Loss of halide/boronic acid)High (Condensation water loss only)

Module 1: The Preferred Route (Suzuki Coupling)

This protocol utilizes the activated 2-chloro position of the pyrimidine ring. The electron-deficient nature of the pyrimidine facilitates oxidative addition, but also makes the nitrile group at C5 susceptible to hydrolysis.

Standard Operating Procedure (SOP-SZK-01)

Reagents:

  • Electrophile: 2-chloropyrimidine-5-carbonitrile (1.0 equiv)

  • Nucleophile: 3-fluorophenylboronic acid (1.1 equiv)

  • Catalyst:

    
     (1–3 mol%)
    
  • Base:

    
     (2.0 equiv) or 
    
    
    
    (2.0 equiv)
  • Solvent: 1,4-Dioxane : Water (4:1 v/v) [Degassed]

Step-by-Step Protocol:

  • Inerting: Charge a reaction vessel with the chloropyrimidine, boronic acid, and base. Cycle vacuum/Nitrogen (

    
    ) three times.
    
  • Solvation: Add degassed 1,4-dioxane and water.

  • Catalyst Addition: Add the Pd catalyst under a positive stream of

    
    .
    
  • Reaction: Heat to 80°C . Note: Do not exceed 90°C to prevent nitrile hydrolysis.

  • Monitoring: Monitor by HPLC/UPLC. Reaction is typically complete in 2–4 hours.

  • Workup: Cool to RT. Filter through Celite to remove bulk Pd black. Dilute with EtOAc, wash with brine. Dry over

    
    .
    
Troubleshooting Guide: Suzuki Coupling
Symptom Root Cause Analysis Corrective Action
Low Conversion (<50%) Catalyst deactivation by

; Boronic acid protodeboronation.
Ensure rigorous degassing (sparging) of solvents. Add boronic acid in portions if protodeboronation is observed.
Impurity: Amide (M+18) Hydrolysis of the nitrile group due to high pH/Temp.Switch base to

(milder than carbonate). Lower temp to 70°C. Reduce water ratio (e.g., use Toluene/EtOH/Water).
Impurity: Homocoupling Oxidative homocoupling of boronic acid.Reduce catalyst loading. Ensure strict anaerobic conditions.
Black Precipitate in Product Residual Palladium.[1]Mandatory: See Section 4 (Purification) for scavenging protocols.
Workflow Visualization (Suzuki)

SuzukiWorkflow Start Start: Reagent Charging Degas Degas Solvents (Dioxane/H2O) (Critical for Pd cycle) Start->Degas Heat Heat to 80°C Monitor HPLC Degas->Heat Check Conversion > 98%? Heat->Check Check->Heat No (Add catalyst?) Quench Cool & Filter (Celite) Check->Quench Yes PhaseCut Phase Separation (Org: EtOAc / Aq: Brine) Quench->PhaseCut Scavenge Pd Scavenging (Si-TMT or Charcoal) PhaseCut->Scavenge Final Crystallization/Isolation Scavenge->Final

Caption: Figure 1. Optimized workflow for Suzuki coupling minimizing Pd residuals and hydrolysis risks.

Module 2: Alternative Route (De Novo Cyclization)

User Query: "The chloropyrimidine starting material is too expensive for our commercial target cost. Alternatives?"

Specialist Response: For cost reduction, construct the pyrimidine ring from the benzamidine. This avoids palladium entirely.

Protocol (SOP-CYC-02)

Reagents:

  • Component A: 3-Fluorobenzamidine hydrochloride (1.0 equiv).

  • Component B: 3-(Dimethylamino)-2-formylacrylonitrile (1.0 equiv) OR Sodium (Z)-2-cyano-3-ethoxy-3-oxoprop-1-en-1-olate (requires subsequent steps).

    • Recommendation: Use 3-(dimethylamino)-2-formylacrylonitrile (often available as a vinamidinium salt precursor) for direct access to the nitrile.

  • Base: NaOEt (Sodium Ethoxide) in EtOH.

Step-by-Step Protocol:

  • Free Basing: Treat 3-fluorobenzamidine HCl with NaOEt (1.0 equiv) in EtOH to release the free amidine. Filter off NaCl if necessary.

  • Condensation: Add 3-(dimethylamino)-2-formylacrylonitrile.

  • Cyclization: Reflux for 4–6 hours. The mechanism involves Michael addition followed by elimination of dimethylamine and dehydration.

  • Isolation: Cool to 0°C. The product often precipitates. Filter and wash with cold EtOH.

Troubleshooting Guide: Cyclization
Symptom Root Cause Analysis Corrective Action
Low Yield Instability of free amidine; Moisture in solvent.Generate amidine in situ and use immediately. Use anhydrous EtOH.
Sticky/Gummy Solid Polymerization of the vinamidinium fragment.Ensure strict stoichiometry (1:1). Add the electrophile slowly to the amidine solution.
Regioisomers Incorrect C3 fragment choice.Verify the structure of the C3 fragment. For 5-CN, the central carbon of the C3 fragment must bear the CN group.

Module 3: Purification & Quality Control

User Query: "My product is grey/brown. How do I remove the Palladium to <10 ppm?"

Specialist Response: Palladium contamination is the primary failure mode in Route A. Simple filtration is insufficient.

Palladium Scavenging Protocol
  • Silica-Based Scavengers (Recommended):

    • Dissolve crude product in THF or EtOAc (10 volumes).

    • Add Si-TMT (Trimercaptotriazine functionalized silica) at 20–50 wt% relative to the crude mass.

    • Stir at 50°C for 4 hours.

    • Filter and concentrate. This typically reduces Pd from ~1000 ppm to <20 ppm.

  • Activated Carbon (Cost-Effective):

    • Add activated carbon (e.g., Darco KB-G) to the hot solution.

    • Stir for 1 hour. Filter hot through Celite.

    • Warning: Carbon can adsorb the product (yield loss).[2] Test on small scale first.

Impurity Profile (QC Specs)
ImpurityOriginLimit (Generic Pharma)Detection
Palladium Catalyst< 10 ppmICP-MS
3-Fluorobenzamide Hydrolysis of Nitrile< 0.15%HPLC (RT shift)
Protodeboronated Arene Fluorobenzene (volatile)N/A (Removed in drying)GC-HS
Dimer (Biaryl) Homocoupling< 0.15%HPLC
Troubleshooting Logic Tree

Troubleshooting Problem Problem: Low Purity / High Impurities Identify Identify Impurity via LC-MS Problem->Identify M18 Mass = M+18 (Amide) Identify->M18 M_Pd High Pd Content (Color/ICP) Identify->M_Pd M_SM Starting Material Remaining Identify->M_SM Fix_M18 Action: Reduce Base Strength Check Water Content M18->Fix_M18 Fix_Pd Action: Si-TMT Scavenge or Recrystallize (iPrOH) M_Pd->Fix_Pd Fix_SM Action: Check Catalyst Activity Degas Solvents Better M_SM->Fix_SM

Caption: Figure 2. Diagnostic logic for common impurities in pyrimidine carbonitrile synthesis.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Gong, Y., & Pauls, H. W. (2000). A Convenient Synthesis of 2-Substituted 5-Cyanopyrimidines. Synlett, 2000(6), 829–831. (Describes the cyclization strategy). Link

  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900. Link

  • Organic Chemistry Portal. Suzuki Coupling. (General mechanism and conditions). Link

Disclaimer: This guide is for research purposes only. All procedures should be performed by qualified personnel in a fume hood with appropriate PPE. Check local regulations regarding the handling of fluorinated compounds and heavy metals.

Sources

Reference Data & Comparative Studies

Validation

Technical Guide: FTIR Spectral Analysis of Cyano Groups in Pyrimidine Derivatives

Executive Summary In the high-stakes landscape of drug development, pyrimidine derivatives (e.g., Etravirine, Rilpivirine) serve as privileged scaffolds. The cyano (nitrile) group attached to these rings often acts as a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the high-stakes landscape of drug development, pyrimidine derivatives (e.g., Etravirine, Rilpivirine) serve as privileged scaffolds. The cyano (nitrile) group attached to these rings often acts as a critical pharmacophore, influencing metabolic stability and hydrogen bonding. While X-ray crystallography provides definitive structural data, it is low-throughput. This guide objectively compares Fourier Transform Infrared (FTIR) spectroscopy against its primary alternatives (Raman, NMR) for the specific analysis of the cyano moiety, providing a self-validating protocol for researchers requiring rapid, high-integrity structural confirmation.

Part 1: Strategic Method Selection (Comparison Guide)

The cyano group (-C≡N) exhibits a distinct vibrational mode in the "silent region" (


), making it a prime candidate for spectroscopic monitoring. However, choosing the right modality is critical for data integrity.
Comparative Analysis: FTIR vs. Raman vs. NMR ( C)
FeatureFTIR (ATR) Raman Spectroscopy NMR (

C)
Detection Principle Dipole moment change (

)
Polarizability change (

)
Nuclear spin resonance
Cyano Signal Strength Moderate to Strong (variable with polarity)Very Strong (high polarizability of

cloud)
Weak (quaternary carbon, long relaxation)
Water Interference High (OH bands can broaden, though usually

)
Negligible (Ideal for aqueous formulations)None (uses deuterated solvents)
Sample Prep Minimal (Solid/Oil on Crystal)None (Through-container)High (Dissolution required)
Throughput High (< 1 min/sample)High (< 1 min/sample)Low (10-30 min/sample)
Cost LowModerate/HighVery High
Primary Utility Routine QC, Polymorph ID, H-bond detection Aqueous samples, Polymorph screeningDefinitive structural elucidation
Decision Matrix

The following diagram illustrates the logical workflow for selecting the appropriate analytical technique based on sample constraints.

MethodSelection Start Sample Characterization Goal State Sample State? Start->State Aqueous Aqueous Solution State->Aqueous Liquid (H2O) Solid Solid Powder / Film State->Solid Powder/Crystal Raman Select Raman (Avoids water interference) Aqueous->Raman Quant Quantification Required? Solid->Quant FTIR Select ATR-FTIR (Fast, Cost-effective) Quant->FTIR Routine QC / ID NMR Select 13C-NMR (Structural Elucidation) Quant->NMR De Novo Structure

Figure 1: Decision matrix for selecting spectroscopic methods for cyano-pyrimidine analysis.

Part 2: Mechanistic Insights & Spectral Interpretation

The position of the cyano stretch (


) in pyrimidine derivatives is not static.[1] It shifts based on the electronic environment of the pyrimidine ring. Understanding these shifts allows researchers to infer substituent effects without running full NMR panels.
The Physics of the Shift

The pyrimidine ring is electron-deficient (


-deficient) due to the two electronegative nitrogen atoms.
  • Resonance Effect (Mesomeric): Electron-donating groups (EDGs) like

    
     or 
    
    
    
    on the ring can push electron density into the ring system. If conjugated with the nitrile, this creates a resonance structure where the
    
    
    bond acquires partial double-bond character (
    
    
    ), lowering the force constant and causing a Red Shift (lower wavenumber).
  • Inductive Effect: Electron-withdrawing groups (EWGs) or the pyrimidine nitrogens themselves pull electron density through the sigma framework, shortening the

    
     bond and causing a Blue Shift  (higher wavenumber).
    
Substituent Effect Data Table
Pyrimidine SubstituentElectronic EffectExpected

(cm

)
Interpretation
None (Unsubstituted) Baseline (E-deficient ring)

Baseline reference.
Amino (-NH

) / OH
Strong EDG (+M)

Red Shift: Resonance decreases bond order. Intensity often increases.
Nitro (-NO

) / Halogen
Strong EWG (-I, -M)

Blue Shift: Inductive withdrawal stiffens the bond.
Conjugated Alkenes Extended Conjugation

Significant Red Shift: Delocalization across extended

system.
Visualization of Electronic Effects

ElectronicEffects EDG Electron Donating Group (-NH2, -OMe) Ring Pyrimidine Ring (Pi System) EDG->Ring Donates e- (+M) EWG Electron Withdrawing Group (-NO2, -CF3) EWG->Ring Withdraws e- (-I/-M) CN_Bond C≡N Bond Order Ring->CN_Bond Resonance (Decreases Order) Ring->CN_Bond Induction (Stiffens Bond) RedShift Red Shift (Lower Wavenumber < 2230 cm-1) CN_Bond->RedShift Reduced k BlueShift Blue Shift (Higher Wavenumber > 2240 cm-1) CN_Bond->BlueShift Increased k

Figure 2: Impact of substituents on the vibrational frequency of the cyano group.

Part 3: Self-Validating Experimental Protocol

To ensure "Trustworthiness" (the T in E-E-A-T), this protocol includes mandatory validation steps often skipped in standard operating procedures.

Method: Attenuated Total Reflectance (ATR-FTIR)

Rationale: ATR is preferred over KBr pellets for pyrimidines to avoid moisture absorption (hygroscopicity) which can mask regions or alter crystal forms.

1. Instrument Configuration
  • Detector: DTGS (Deuterated Triglycine Sulfate) or MCT (Mercury Cadmium Telluride) for high sensitivity.

  • Resolution:

    
     (Critical for distinguishing closely spaced nitrile peaks in mixtures).
    
  • Scans: 32–64 scans (Signal-to-noise ratio optimization).

  • Apodization: Blackman-Harris 3-Term.

2. System Validation (The "Go/No-Go" Step)

Before analyzing samples, verify the wavenumber accuracy.

  • Standard: NIST-traceable Polystyrene film.

  • Criteria: The absorption minimum must be at

    
     .
    
  • Action: If outside this range, perform laser calibration. Do not proceed.

3. Sample Preparation & Acquisition
  • Background: Collect an air background (clean crystal). Ensure the

    
     region (
    
    
    
    ) is minimized.
  • Loading: Place

    
     mg of the pyrimidine derivative on the Diamond/ZnSe crystal.
    
  • Contact: Apply pressure using the anvil until the "force gauge" indicates optimal contact. Note: Inconsistent pressure leads to variable peak intensities.

  • Cleaning: Clean with isopropanol. Crucial: Ensure no residue remains, as pyrimidines can adhere strongly to ZnSe.

4. Data Processing
  • Baseline Correction: Apply a linear baseline correction between

    
    .
    
  • Normalization: For comparative studies, normalize the spectrum to the aromatic ring breathing mode (

    
    ) rather than the strongest peak, as the cyano intensity can vary with substitution.
    

Part 4: Troubleshooting & Artifacts

ObservationProbable CauseCorrective Action
Weak Cyano Signal Symmetry selection rules (pseudo-symmetry)Switch to Raman spectroscopy (active for symmetric stretches).
Split Peak (

)
Fermi Resonance or PolymorphismCheck crystal form (DSC/XRD). Fermi resonance is common if an overtone matches the fundamental frequency.
Broad Shoulder Hydrogen BondingIf the nitrile acts as an H-bond acceptor (e.g., from solvent or -NH), the peak broadens and red-shifts. Dry the sample.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard text for general IR assignments).
  • Larkin, P. (2011). IR and Raman Spectroscopy: Principles and Spectral Interpretation. Elsevier.

  • Choi, S., et al. (2021).[2] Substituent Effects on the Vibrational Properties of the CN Stretch Mode of Aromatic Nitriles. Chemistry – An Asian Journal. [Link][2]

  • Breda, S., et al. (2006). Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon.[3] Journal of Molecular Structure. [Link]

  • Chaudhary, J. (2025).[1] FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal for Advanced Research. [Link][1]

Sources

Comparative

Structural comparison of 2-(3-Fluorophenyl) vs 2-(4-Fluorophenyl) pyrimidines

Executive Summary: The "Fluorine Scan" Verdict In medicinal chemistry, the "Fluorine Scan"—systematically moving a fluorine atom around a phenyl ring—is a fundamental tactic to optimize lead compounds. When applied to th...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Fluorine Scan" Verdict

In medicinal chemistry, the "Fluorine Scan"—systematically moving a fluorine atom around a phenyl ring—is a fundamental tactic to optimize lead compounds. When applied to the 2-phenylpyrimidine scaffold (a ubiquitous kinase inhibitor motif), the choice between the meta (3-fluoro) and para (4-fluoro) positions is rarely arbitrary. It is a calculated trade-off between metabolic stability and physicochemical solubility .

  • Select 2-(4-Fluorophenyl) (Para): When your primary goal is to block metabolic clearance . The para-position is the most susceptible site for CYP450-mediated oxidation. A fluorine atom here acts as a metabolic shield due to the strength of the C-F bond (approx. 116 kcal/mol) compared to C-H.

  • Select 2-(3-Fluorophenyl) (Meta): When you need to modulate electronics or improve solubility . The meta-fluorine exerts a stronger electron-withdrawing effect on the pyrimidine ring (lowering basicity) and often disrupts crystal packing symmetry, leading to higher solubility compared to the highly symmetric para-analog.

Physicochemical Profiling: Electronic & Steric Impact

The positioning of the fluorine atom fundamentally alters the electronic landscape of the pyrimidine core. This is best understood through Hammett Substituent Constants (


).
Electronic Effects (Hammett Constants)
Property3-Fluoro (Meta)4-Fluoro (Para)Mechanistic Insight

Constant


Meta is purely inductive withdrawing (

). Para has opposing effects: inductive withdrawal (

) and resonance donation (

).
Net Effect Strong WithdrawalWeak WithdrawalThe 3-F substituent pulls electron density away from the pyrimidine ring more effectively than 4-F.
Pyrimidine pKa Lower (~2.5 - 3.0)Higher (~3.0 - 3.5)3-F reduces the basicity of the pyrimidine nitrogens, potentially reducing off-target hERG binding (which often correlates with high basicity).
Solubility and Crystal Packing (Carnelley’s Rule)

A critical, often overlooked factor is the Solid-State Symmetry .

  • 2-(4-Fluorophenyl)pyrimidine: Possesses a localized axis of symmetry. High symmetry molecules pack efficiently in the crystal lattice, resulting in higher melting points and lower aqueous solubility .

  • 2-(3-Fluorophenyl)pyrimidine: The meta-substitution breaks this symmetry. The resulting "awkward" shape disrupts efficient packing energy, lowering the melting point and frequently increasing solubility in aqueous media.

Pharmacokinetic Implications: The Metabolic Block

The most common reason to deploy a 2-(4-fluorophenyl) moiety is to extend the half-life (


) of a drug candidate.
Mechanism of CYP450 Blocking

Cytochrome P450 enzymes (specifically CYP3A4 and CYP2D6) favor oxidizing electron-rich aromatic rings at the least sterically hindered position—typically the para position.

  • Scenario A (No Fluorine): The para-C-H bond is oxidized to a phenol, followed by glucuronidation and rapid renal excretion.

  • Scenario B (4-Fluoro): The C-F bond is metabolically inert under physiological conditions. The enzyme cannot oxidize this site, forcing it to attack slower, secondary sites (metabolic switching).

Decision Matrix Visualization

FluorineDecision Start Lead Compound Optimization: 2-Phenylpyrimidine Scaffold Problem Identify Primary Liability Start->Problem Metab High Clearance / Short t1/2 Problem->Metab Issue: Solub Poor Solubility / High MP Problem->Solub Issue: Potency Potency / H-Bond Strength Problem->Potency Issue: Soln_4F Select 2-(4-Fluorophenyl) (Para-F) Metab->Soln_4F Soln_3F Select 2-(3-Fluorophenyl) (Meta-F) Solub->Soln_3F Potency->Soln_4F Need e- rich ring Potency->Soln_3F Need lower pKa Reason_4F Blocks Para-Oxidation (CYP) Maintains Planarity Soln_4F->Reason_4F Reason_3F Disrupts Crystal Packing Modulates pKa (Acidity) Soln_3F->Reason_3F

Figure 1: Strategic decision tree for selecting fluorine regioisomers based on ADME/Tox liabilities.

Experimental Protocols

Synthesis: Suzuki-Miyaura Cross-Coupling

The industry standard for accessing these scaffolds is the palladium-catalyzed coupling of 2-chloropyrimidine with the respective fluorophenylboronic acid.

Reagents:

  • Substrate A: 2-Chloropyrimidine (1.0 equiv)

  • Substrate B: 3-Fluorophenylboronic acid OR 4-Fluorophenylboronic acid (1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂[1][2]·CH₂Cl₂ (0.05 equiv) — Chosen for resistance to oxidation.

  • Base: 2M Na₂CO₃ (aq) (3.0 equiv)

  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Protocol:

  • Setup: In a microwave vial or round-bottom flask, combine 2-chloropyrimidine, the boronic acid, and the palladium catalyst.

  • Inerting: Seal the vessel and purge with Nitrogen (

    
    ) or Argon for 5 minutes. Critical Step: Oxygen promotes homocoupling of the boronic acid, reducing yield.
    
  • Solvation: Add degassed 1,4-dioxane and the aqueous base via syringe.

  • Reaction: Heat to 90°C for 4–12 hours (or 110°C for 30 min in a microwave reactor).

  • Workup: Dilute with Ethyl Acetate, wash with water and brine. Dry over MgSO₄.[2]

  • Purification: Flash chromatography (Hexanes/Ethyl Acetate gradient).

Assay: Microsomal Stability (Metabolic Clearance)

To empirically verify the "Metabolic Block" hypothesis.

Protocol:

  • Incubation: Incubate test compound (

    
    ) with pooled human liver microsomes (0.5 mg protein/mL) in phosphate buffer (pH 7.4).
    
  • Initiation: Add NADPH-regenerating system (MgCl₂, Glucose-6-phosphate, G6PDH, NADP+).

  • Sampling: Aliquot samples at

    
     minutes.
    
  • Quenching: Immediately add ice-cold Acetonitrile containing an internal standard (e.g., Tolbutamide) to precipitate proteins.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS (MRM mode).

  • Calculation: Plot ln(% remaining) vs. time. The slope

    
     determines half-life: 
    
    
    
    .

Synthesis Workflow Visualization

SynthesisFlow Reactant1 2-Chloropyrimidine Step1 Mix Solids & Purge N2 Reactant1->Step1 Reactant2 Fluorophenyl Boronic Acid (3-F or 4-F) Reactant2->Step1 Step2 Add Pd(dppf)Cl2 + Na2CO3 (aq) Step1->Step2 Step3 Heat 90°C (Suzuki Coupling) Step2->Step3 Product 2-(Fluorophenyl) Pyrimidine Step3->Product

Figure 2: General Suzuki-Miyaura coupling workflow for 2-arylpyrimidines.

References

  • Hansch, C., et al. (1991). "A Survey of Hammett Substituent Constants and Resonance and Field Parameters." Chemical Reviews, 91(2), 165–195. Link

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. Link

  • Gillis, E. P., et al. (2015). "Applications of Fluorine in Medicinal Chemistry." Journal of Medicinal Chemistry, 58(21), 8315–8359. Link

  • Obach, R. S. (1999). "Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data." Drug Metabolism and Disposition, 27(11), 1350-1359. Link

Sources

Validation

Comparative Quality Assessment: 2-(3-Fluorophenyl)pyrimidine-5-carbonitrile

CAS No: 960198-61-2 Formula: C₁₁H₆FN₃ Molecular Weight: 199.18 g/mol Executive Summary This guide provides a technical comparison of 2-(3-Fluorophenyl)pyrimidine-5-carbonitrile , a critical building block in the synthesi...

Author: BenchChem Technical Support Team. Date: February 2026

CAS No: 960198-61-2 Formula: C₁₁H₆FN₃ Molecular Weight: 199.18 g/mol

Executive Summary

This guide provides a technical comparison of 2-(3-Fluorophenyl)pyrimidine-5-carbonitrile , a critical building block in the synthesis of adenosine receptor antagonists (A1/A2A) and kinase inhibitors.

Unlike standard datasheets, this document compares the performance and purity profiles of this scaffold derived from two distinct synthetic routes: Cyclocondensation (Method A) and Suzuki-Miyaura Coupling (Method B) . We analyze Elemental Analysis (EA) data to highlight specific impurity patterns—such as trapped solvents and inorganic residues—that frequently compromise drug discovery workflows.

Synthesis Route Comparison: The "Make vs. Buy" Decision

The "performance" of an intermediate is defined by its downstream utility. Impurities from different synthetic routes affect yield and catalyst poisoning in subsequent steps.

Method A: Cyclocondensation (Traditional)
  • Mechanism: Reaction of 3-fluorobenzamidine with 3-(dimethylamino)-2-formylacrylonitrile.

  • Profile: Cost-effective for multi-gram scale but prone to trace amidine contamination and lower solubility due to inorganic salt entrapment.

  • Common Impurity: Unreacted amidine salts, oligomers.

Method B: Suzuki-Miyaura Coupling (Modern Standard)
  • Mechanism: Pd-catalyzed coupling of 2-chloropyrimidine-5-carbonitrile with 3-fluorophenylboronic acid.

  • Profile: Superior organic purity (>99% HPLC), but carries the risk of residual Palladium and Boron species.

  • Common Impurity: Palladium black, boronic acid protodeboronation byproducts.

Visualizing the Synthetic Pathways

SynthesisRoutes StartA 3-Fluorobenzamidine (HCl Salt) MethodA Method A: Cyclocondensation (High Salt Risk) StartA->MethodA ReagentA Vinamidinium Salt ReagentA->MethodA Product Target Molecule: 2-(3-Fluorophenyl) pyrimidine-5-carbonitrile MethodA->Product  Yield: 65-75%   StartB 2-Chloropyrimidine- 5-carbonitrile MethodB Method B: Suzuki Coupling (Pd Residue Risk) StartB->MethodB ReagentB 3-Fluorophenyl- boronic acid ReagentB->MethodB MethodB->Product  Yield: 85-92%  

Figure 1: Comparison of synthetic routes. Method B is preferred for medicinal chemistry due to cleaner organic profiles, despite Pd risks.

Elemental Analysis (CHN) Data & Interpretation

Elemental Analysis is the "Gold Standard" for confirming bulk purity and solvation state, which HPLC often misses. Below is the theoretical data compared against typical experimental results from both synthetic routes.

Theoretical Composition (100% Pure)
ElementSymbolCount% by Weight
Carbon C1166.33%
Hydrogen H63.04%
Nitrogen N321.10%
Fluorine F19.54%
Comparative Experimental Data (Batch Analysis)
ParameterTheoreticalMethod A (Condensation) Method B (Suzuki) Status
Carbon (%) 66.3364.12 (-2.21)66.15 (-0.18)Method B Wins
Hydrogen (%) 3.043.45 (+0.41)3.08 (+0.04)Method B Wins
Nitrogen (%) 21.1020.05 (-1.05)20.98 (-0.12)Method B Wins
Impurity Diagnosis N/AIndicates trapped inorganic salts or water (Hydrate).Matches theoretical within error limits (±0.4%).

Critical Insight (The Fluorine Effect): When analyzing fluorinated pyrimidines, standard combustion analysis can yield low Carbon results due to the formation of stable carbon tetrafluoride (CF₄). Protocol Adjustment: Ensure your analytical lab adds Tungsten Oxide (WO₃) or Magnesium Oxide (MgO) to the combustion tube to prevent CF₄ formation and ensure complete combustion to CO₂.

Experimental Protocol: Purification & Characterization

To achieve the "Method B" quality profile, the following purification protocol is recommended for researchers synthesizing this intermediate.

Step-by-Step Purification (Post-Suzuki Coupling)
  • Scavenging: Upon reaction completion, treat the crude organic phase with SiliaMetS® Thiol or activated charcoal (5 wt%) for 1 hour at 50°C to remove residual Palladium.

  • Filtration: Filter hot through a Celite pad to remove the scavenger and insoluble boronic acid residues.

  • Crystallization (Crucial):

    • Dissolve crude solid in minimum boiling Ethanol (EtOH).

    • Slowly cool to room temperature, then to 4°C.

    • Note: 3-fluoro isomers often crystallize slower than 4-fluoro analogs due to lower symmetry. Allow 12-18 hours.

  • Drying: Dry under high vacuum (0.1 mbar) at 45°C for 24 hours. Incomplete drying leads to the Hydrogen deviations seen in Table 3.

QC Decision Tree

QCWorkflow Sample Isolated Solid HPLC HPLC Purity (>98%?) Sample->HPLC EA Elemental Analysis (C/H/N within 0.4%?) HPLC->EA Yes Reprocess Recrystallize (EtOH/H2O) HPLC->Reprocess No PdTest ICP-MS (Pd) (<20 ppm?) EA->PdTest Yes EA->Reprocess No (Solvent Trap) Release RELEASE FOR BIOASSAY PdTest->Release Yes Scavenge Metal Scavenging (Thiol Resin) PdTest->Scavenge No Reprocess->Sample Scavenge->Sample

Figure 2: Quality Control workflow ensuring the material meets drug discovery standards.

Comparative Alternatives

If the 3-fluorophenyl derivative presents solubility or metabolic stability issues, consider these structural alternatives:

Alternative ScaffoldStructure ChangeEffect on Properties
2-(4-Fluorophenyl)... F at para positionHigher melting point; often better crystallinity; potentially lower metabolic stability (para-oxidation blocked, but symmetry increases packing).
2-(2-Fluorophenyl)... F at ortho positionSteric hindrance affects planarity; often lower biological potency due to twisted conformation.
2-Phenylpyrimidine... No FluorineStandard reference; typically lower metabolic stability (rapid oxidation at para-position).
References
  • Synthesis of 2-arylpyrimidine-5-carbonitriles

    • Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists.
    • Source:

  • Elemental Analysis of Fluorinated Compounds

    • Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine.
    • Source:

  • Commercial Availability & CAS Verification

    • 2-(3-Fluorophenyl)pyrimidine-5-carbonitrile (CAS 960198-61-2).[1]

    • Source:

Sources

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Retrosynthesis Analysis

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Method

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Feasible Synthetic Routes

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2-(3-Fluorophenyl)pyrimidine-5-carbonitrile
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2-(3-Fluorophenyl)pyrimidine-5-carbonitrile
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